Engineering Acyloxyalkyl Prodrugs: A Technical Guide to (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
Executive Brief As application scientists and drug development professionals, we frequently encounter the pharmacokinetic bottleneck of poor oral bioavailability in polar therapeutics. Direct structural modification of a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Brief
As application scientists and drug development professionals, we frequently encounter the pharmacokinetic bottleneck of poor oral bioavailability in polar therapeutics. Direct structural modification of an active pharmaceutical ingredient (API) often compromises its target binding affinity. To circumvent this, the field has widely adopted the carrier-mediated prodrug approach.
(S)-chloromethyl 2-amino-3-phenylpropanoate (CAS: 765837-42-1) is a highly specialized, electrophilic linker-promoiety. It is fundamentally designed to append an L-phenylalanine moiety to a parent drug via an acyloxyalkyl (oxymethyl) ester linkage [1]. This specific structural modification serves a dual purpose: it masks polar functional groups (such as carboxylic acids or phosphonates) to increase lipophilicity, and it actively hijacks the intestinal peptide transporter 1 (hPEPT1) to force the active transport of the drug across the gastrointestinal mucosa [2, 3].
Chemical Identity & Structural Properties
Property
Specification
IUPAC Name
(S)-chloromethyl 2-amino-3-phenylpropanoate
CAS Registry Number
765837-42-1
Molecular Formula
C10H12ClNO2
Molecular Weight
213.66 g/mol
Key Structural Features
Highly reactive chloromethyl ester carbon; chiral (S)-enantiomer side chain.
Storage & Handling
Highly susceptible to hydrolysis. Must be stored under inert gas at -20°C. Typically handled as an N-Boc or N-Cbz protected intermediate to prevent self-condensation.
When designing amino acid prodrugs, the choice of linker is critical. Direct amidation of an amino acid to a drug's carboxylic acid often yields a conjugate that is too stable in vivo, leading to incomplete bioconversion and a loss of therapeutic efficacy [2].
By utilizing (S)-chloromethyl 2-amino-3-phenylpropanoate, we create an acyloxyalkyl ester bridge. The causality behind this design is rooted in enzymatic kinetics. This methoxy-derived linker is highly susceptible to cleavage by non-specific intracellular carboxylesterases. Once the terminal ester is hydrolyzed, the resulting intermediate is a thermodynamically unstable hemiacetal. This intermediate undergoes rapid, spontaneous chemical decomposition, releasing formaldehyde, the free L-phenylalanine promoiety, and the fully active parent drug [5].
Fig 1: Self-immolative activation pathway of acyloxyalkyl prodrugs releasing the parent drug.
Synthetic Methodology: The Bromochloromethane Protocol
Historically, synthesizing chloromethyl esters required highly toxic, carcinogenic reagents like chloromethyl chlorosulfate or chloroiodomethane, which often resulted in poor yields and the formation of unwanted gem-diester byproducts. The modern, self-validating protocol relies on bromochloromethane (BrCH₂Cl) combined with the cesium salt of the protected amino acid[1].
Causality of Reagent Selection
The Cesium Effect: We use Cesium Carbonate (Cs₂CO₃) rather than Sodium or Potassium bases. The large ionic radius and high polarizability of the Cs⁺ ion strip the solvation shell away from the carboxylate, making it a "naked," highly reactive nucleophile. This drastically accelerates the reaction and suppresses the formation of gem-diester byproducts [1].
Bromochloromethane Selectivity: BrCH₂Cl acts exclusively as a chloromethylating agent because the bromide ion is a vastly superior leaving group compared to chloride.
Step-by-Step Synthesis of the Linker-Promoiety
Salt Formation: Suspend N-Boc-L-Phenylalanine (5 mmol) in an ethanol/water mixture (7:3 v/v, 25 mL).
Titration: Insert a pH electrode and add aqueous Cs₂CO₃ (1 M) dropwise under magnetic stirring until exactly pH 6.5 is reached.
Drying: Evaporate the solvents under reduced pressure. Dry the resulting white cesium salt in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 24 hours. Moisture must be strictly eliminated to prevent hydrolysis in the next step.
Alkylation: Dissolve the anhydrous cesium salt in dry N,N′-dimethylformamide (DMF, 15 mL). Slowly add an excess of bromochloromethane (35 mL).
Reaction: Stir the mixture in the dark at room temperature for 20 hours.
Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the baseline cesium salt and the emergence of a high-Rf spot confirms successful chloromethylation.
Purification: Filter the precipitated cesium bromide (CsBr) under vacuum. Evaporate the filtrate to dryness and purify via flash chromatography to yield pure N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate [1, 3].
Fig 2: Step-by-step synthesis workflow of amino acid acyloxyalkyl prodrugs using BrCH2Cl.
Application Protocol: Conjugation to Parent Drugs
Once the chloromethyl ester is synthesized, it acts as an electrophile to conjugate with the parent drug (e.g., Zanamivir or Tenofovir)[3, 4].
Conjugation: Dissolve the parent drug (containing a free carboxylic acid or phosphonate) and triethylamine (TEA) in dry DMF. Add the N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate. Stir at 50 °C for 4 days.
Intermediate Isolation: Concentrate the mixture in vacuo and purify the Boc-protected prodrug using silica gel flash chromatography (Chloroform:Methanol 20:1).
Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add 40% Trifluoroacetic acid (TFA) to cleave the Boc protecting group. Stir for 2 hours at room temperature.
Validation Check: Analyze via RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). A shift to a lower retention time confirms complete Boc removal. ESI-MS must yield the [M+H]⁺ corresponding to the exact mass of the active prodrug.
Finalization: Lyophilize the product to yield the final acyloxyalkyl prodrug as an amorphous TFA salt.
Quantitative Pharmacokinetic Enhancements
The integration of the L-phenylalanine promoiety via a chloromethyl-derived methoxy linker significantly alters the physicochemical and biological profile of the parent drug. The electron-withdrawing nature of the phenyl ring slightly destabilizes the ester bond compared to aliphatic amino acids (like L-Valine), which ensures rapid intracellular drug release[2].
Table 1: Quantitative Stability and Activity Metrics for Amino Acid Acyloxyalkyl Prodrugs
Metric
L-Valine Promoiety
L-Phenylalanine Promoiety
Parent Drug (Unmodified)
Chemical Stability (pH 7.4)
Higher (Aliphatic side-chain)
Lower (Electron-withdrawing phenyl ring)
Highly Stable
hPEPT1 Affinity (IC50)
1.19 ± 0.33 mM (Zanamivir)
Comparable high affinity
Poor / Non-substrate
Anti-HBV Activity (IC50)
N/A
0.71–4.22 μM (Tenofovir bis-esters)
> 5.0 μM (Tenofovir)
Linker Hydrolysis Rate
Slower
Faster (Due to α-amino proximity)
N/A
Data synthesized from comparative prodrug studies targeting hPEPT1 and hepatic pathways[2, 3, 4].
References
Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications (Taylor & Francis).
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics (ACS / NIH PMC).
Enhancing the Intestinal Membrane Permeability of Zanamivir: A Carrier Mediated Prodrug Approach. Molecular Pharmaceutics (ACS).
Design, Synthesis, and Anti-HBV Activity of New Bis(l-amino acid) Ester Tenofovir Prodrugs. Journal of Medicinal Chemistry (NIH PMC).
Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Infectious Diseases.
Exploratory
Introduction: The Significance of Amino Acid Derivatives in Medicinal Chemistry
An In-Depth Technical Guide to (S)-Chloromethyl 2-Amino-3-Phenylpropanoate: Synthesis, Properties, and Applications in Drug Development This guide provides a comprehensive technical overview of (S)-chloromethyl 2-amino-3...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (S)-Chloromethyl 2-Amino-3-Phenylpropanoate: Synthesis, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of (S)-chloromethyl 2-amino-3-phenylpropanoate, a derivative of the amino acid L-phenylalanine. Due to the limited direct literature on this specific compound with a free amino group, this document synthesizes information from related N-protected analogues and established chemical principles to offer a scientifically grounded perspective for researchers, scientists, and professionals in drug development.
Amino acid derivatives are fundamental building blocks in the design and synthesis of a vast array of therapeutic agents. Their inherent chirality and the presence of versatile functional groups make them ideal scaffolds for creating molecules with specific biological activities. (S)-chloromethyl 2-amino-3-phenylpropanoate, as a reactive ester of L-phenylalanine, represents a potentially valuable intermediate for the synthesis of novel compounds, particularly in the realm of prodrug design. The chloromethyl ester moiety is a known reactive group, capable of forming covalent bonds with various nucleophiles in biological systems, which can be exploited for targeted drug delivery and controlled release.
Physicochemical Properties of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
Table 1: Calculated Physicochemical Properties
Property
Value
Chemical Formula
C₁₀H₁₂ClNO₂
Molecular Weight
213.66 g/mol
IUPAC Name
Chloromethyl (2S)-2-amino-3-phenylpropanoate
Canonical SMILES
C1=CC=C(C=C1)CN
Isomeric SMILES
C1=CC=C(C=C1)CN
Note: These properties are calculated based on the chemical structure and have not been experimentally verified.
A closely related compound, (S)-Chloromethyl 2-((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate, which features a protected amino group, has a reported molecular formula of C₁₆H₂₂ClNO₄ and a molecular weight of 327.80 g/mol [1]. This highlights the importance of the protecting group on the overall physicochemical properties.
Synthesis of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate: A Proposed Methodology
The synthesis of chloromethyl esters of amino acids typically requires the protection of the amino group to prevent side reactions. A plausible synthetic route for (S)-chloromethyl 2-amino-3-phenylpropanoate would, therefore, involve a three-step process: N-protection, chloromethyl esterification, and deprotection.
Step 1: N-Protection of L-Phenylalanine
The initial step involves the protection of the primary amine of L-phenylalanine. The tert-butoxycarbonyl (Boc) group is a common choice for this purpose due to its stability under a range of reaction conditions and its ease of removal under acidic conditions.
Experimental Protocol: N-Boc Protection of L-Phenylalanine
Dissolve L-phenylalanine in a suitable solvent system, such as a mixture of dioxane and water.
Add a base, such as sodium hydroxide, to deprotonate the carboxylic acid and facilitate the reaction.
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the solution at room temperature.
Stir the reaction mixture for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Acidify the reaction mixture to protonate the carboxylate and precipitate the N-Boc-L-phenylalanine.
Filter, wash, and dry the product to obtain N-Boc-L-phenylalanine.
Step 2: Chloromethyl Esterification of N-Boc-L-Phenylalanine
Several methods have been reported for the synthesis of chloromethyl esters of N-blocked amino acids. A mild and efficient method utilizes bromochloromethane in the presence of a cesium salt of the N-protected amino acid[2][3]. Another effective method employs chloromethyl chlorosulfate with a phase transfer catalyst[4].
Experimental Protocol: Chloromethyl Esterification using Bromochloromethane
Prepare the cesium salt of N-Boc-L-phenylalanine by reacting it with cesium carbonate in a suitable solvent like DMF.
To the solution of the cesium salt, slowly add bromochloromethane.
Allow the reaction to proceed at room temperature in the dark for approximately 20 hours[3].
Monitor the reaction progress by TLC.
Upon completion, the cesium bromide precipitate is removed by filtration.
The filtrate is concentrated, and the crude product, (S)-chloromethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate, is purified by column chromatography.
Step 3: Deprotection of the N-Boc Group
The final step is the removal of the Boc protecting group to yield the desired (S)-chloromethyl 2-amino-3-phenylpropanoate. This is typically achieved under acidic conditions.
Experimental Protocol: N-Boc Deprotection
Dissolve the N-Boc protected chloromethyl ester in a suitable organic solvent, such as dichloromethane or dioxane.
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
Stir the reaction at room temperature and monitor the deprotection by TLC.
Once the reaction is complete, the solvent and excess acid are removed under reduced pressure.
The resulting product, (S)-chloromethyl 2-amino-3-phenylpropanoate, is often obtained as a salt (e.g., hydrochloride or trifluoroacetate) and can be purified by recrystallization.
Caption: Proposed synthetic workflow for (S)-chloromethyl 2-amino-3-phenylpropanoate.
Applications in Drug Development: A Prodrug Perspective
Chloromethyl esters of amino acids are valuable intermediates in the synthesis of prodrugs[2][3][4]. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active pharmaceutical ingredient. This approach is often employed to improve the physicochemical, biopharmaceutical, or pharmacokinetic properties of a drug.
The reactive nature of the chloromethyl ester in (S)-chloromethyl 2-amino-3-phenylpropanoate allows for its conjugation to a parent drug molecule containing a suitable nucleophilic group, such as a carboxylic acid, an amine, or a thiol.
Caption: General concept of utilizing (S)-chloromethyl 2-amino-3-phenylpropanoate for prodrug synthesis.
Rationale for Using an L-Phenylalanine Moiety
The use of an L-phenylalanine carrier in a prodrug strategy can offer several advantages:
Enhanced Aqueous Solubility: The amino acid moiety can improve the water solubility of a poorly soluble parent drug, which may lead to better dissolution and absorption.
Targeted Delivery: Amino acid transporters are overexpressed in certain tissues and tumors. An L-phenylalanine-drug conjugate could potentially be targeted to these sites, increasing the local concentration of the active drug and reducing systemic toxicity.
Improved Permeability: The prodrug may be a substrate for amino acid transporters in the gastrointestinal tract, leading to improved oral bioavailability.
Analytical Characterization
The characterization of (S)-chloromethyl 2-amino-3-phenylpropanoate and its subsequent prodrugs would involve a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the chemical structure and assessing purity.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula. Liquid chromatography-mass spectrometry (LC-MS) would be crucial for monitoring reaction progress and analyzing the purity of the final products[5][6].
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the molecule.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC would be necessary to confirm the enantiomeric purity of the (S)-enantiomer.
Conclusion and Future Perspectives
(S)-chloromethyl 2-amino-3-phenylpropanoate is a promising, albeit not extensively studied, chemical entity with significant potential as a building block in medicinal chemistry, particularly for the development of innovative prodrugs. The synthetic strategies outlined in this guide, based on established methodologies for related compounds, provide a solid foundation for its preparation in a laboratory setting. Further research is warranted to fully explore the reactivity, stability, and utility of this compound in creating next-generation therapeutics with improved efficacy and safety profiles. The ability to conjugate this reactive amino acid derivative to a wide range of parent drugs opens up numerous possibilities for addressing challenges in drug delivery and targeting.
References
Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications, 33(10), 1683-1693. [Link]
Gomes, P., et al. (2006). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Taylor & Francis Online, 33(10), 1683-1693. [Link]
Varma, R. S. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(4), 844-850. [Link]
Harada, K., et al. (1994). A Simple Preparation of Chloromethyl Esters of the Blocked Amino Acids. Synthetic Communications, 24(5), 767-772. [Link]
MDPI. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]
The Elusive Ester: A Technical Guide to (S)-Chloromethyl 2-Amino-3-phenylpropanoate as a Reactive Intermediate
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-chloromethyl 2-amino-3-phenylpropanoate, the chloromethyl ester of the essential amino acid L-phenylalanine, represents a critical, yet oft...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-chloromethyl 2-amino-3-phenylpropanoate, the chloromethyl ester of the essential amino acid L-phenylalanine, represents a critical, yet often transient, chemical entity in the landscape of advanced organic synthesis and pharmaceutical development. Unlike its more stable methyl ester counterpart, this compound is typically not an isolated, commercially available reagent with a designated CAS number. Instead, it functions as a highly reactive intermediate, generated in situ to leverage the unique chemical properties of the chloromethyl ester group. This guide provides an in-depth exploration of its identity, synthesis, inherent reactivity, and its pivotal role in the design of innovative therapeutic agents. Understanding the nuances of this reactive species is paramount for scientists seeking to employ it in complex synthetic pathways, particularly in the realm of prodrug design and targeted drug delivery.
Core Identifiers and the Nature of a Reactive Intermediate
A comprehensive search of chemical databases does not yield a specific CAS number for (S)-chloromethyl 2-amino-3-phenylpropanoate in its free amino form. This absence underscores its role as a reactive intermediate. The free amino group would readily react with the electrophilic chloromethyl ester, leading to self-condensation or other undesired side reactions.
To enhance stability for handling and storage, amino acid esters are almost universally prepared and utilized as their hydrochloride salts. Therefore, the more relevant, albeit still elusive, entity is (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride . While a dedicated CAS number for this specific salt is not readily found, its identity can be confidently inferred from its constituent parts.
Common abbreviations used in scientific literature.
Molecular Formula
C₁₀H₁₃Cl₂NO₂
For the hydrochloride salt.
Molecular Weight
250.12 g/mol
For the hydrochloride salt.
InChI Key
(Predicted)
A unique identifier would be generated upon its formal registration.
The primary takeaway for researchers is to treat this compound as a species to be generated immediately prior to its intended use, a common practice for many highly reactive synthetic intermediates.
Synthesis and Handling: A Protocol for In Situ Generation
The synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride is not a standard, one-pot reaction due to the compound's inherent instability. The most plausible synthetic strategy involves a multi-step process where the amino group is first protected, followed by the esterification of the carboxylic acid, and finally, deprotection of the amino group immediately before the subsequent reaction.
Experimental Protocol: A Generalized Approach
This protocol outlines a conceptual pathway for the generation and use of L-Phenylalanine chloromethyl ester.
Step 1: N-Protection of L-Phenylalanine
The initial and most critical step is the protection of the amino group to prevent unwanted side reactions. The choice of protecting group is crucial and depends on the subsequent reaction conditions. Common protecting groups for amino acids include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).
Step 2: Formation of the Chloromethyl Ester
With the amino group protected, the chloromethyl ester can be formed from the carboxylic acid. A method for the synthesis of N-blocked amino acid chloromethyl esters involves the use of bromochloromethane.[1][2]
Step 3: Deprotection and In Situ Use
The final step is the removal of the N-protecting group to liberate the free amino group of the chloromethyl ester. This step is typically performed immediately prior to the intended reaction to minimize degradation of the reactive product.
The Role of the Chloromethyl Ester in Drug Development
The primary utility of (S)-chloromethyl 2-amino-3-phenylpropanoate lies in its application as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The chloromethyl group is a good leaving group, making the ester susceptible to nucleophilic attack. This reactivity is harnessed in the design of prodrugs.
Prodrug Strategies
Amino acids are frequently employed as carriers in prodrug design to enhance the solubility, absorption, and targeted delivery of therapeutic agents.[3][] The chloromethyl ester of L-phenylalanine can be used to link a drug molecule containing a suitable nucleophile (e.g., a carboxylic acid, a thiol, or an amine). Once administered, the ester linkage is designed to be cleaved by endogenous enzymes, releasing the active drug at the desired site of action.
The workflow for such a prodrug design strategy can be visualized as follows:
(S)-Chloromethyl 2-Amino-3-Phenylpropanoate Derivatives: A Technical Guide to a Versatile Chiral Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive technical overview of (S)-2-amino-3-phenyl-1-chloromethyl ketone and its derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview of (S)-2-amino-3-phenyl-1-chloromethyl ketone and its derivatives, particularly the widely utilized N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK). These compounds serve as powerful chiral building blocks and precision tools in chemical biology and drug discovery. We will delve into their synthesis, physicochemical properties, and unique reactivity as covalent inhibitors and synthetic intermediates. This document is intended for researchers and professionals seeking to leverage these reagents in their work, offering detailed protocols, mechanistic insights, and practical applications grounded in authoritative scientific literature.
Introduction: The Significance of Phenylalanine-Derived Chiral Scaffolds
The Central Role of Chiral Building Blocks
In the landscape of modern drug discovery and asymmetric synthesis, chiral building blocks are indispensable.[1] These molecules, possessing one or more stereocenters, act as foundational precursors, enabling the efficient and stereocontrolled construction of complex molecular architectures.[][3] The defined three-dimensional structure of these blocks is critical, as the stereochemistry of a pharmaceutical agent often dictates its biological activity, efficacy, and safety profile. Amino acids and their derivatives represent a readily available and highly versatile segment of the "chiral pool," offering a rich source of stereochemically defined starting materials.[4]
Structural Clarification: Chloromethyl Ketone vs. Ester
The nomenclature "(S)-chloromethyl 2-amino-3-phenylpropanoate" can be ambiguous. It could refer to the chloromethyl ester of L-phenylalanine or, more commonly in a synthetic and biochemical context, the chloromethyl ketone derivative. This guide focuses on the latter: (S)-2-amino-3-phenyl-1-chloromethyl ketone . This structure features a reactive chloromethyl ketone moiety, which functions as a potent and specific electrophile. This functional group is responsible for the molecule's utility as both a covalent modifier of biomolecules and a precise building block in organic synthesis.
Overview of (S)-Phenylalanine Chloromethyl Ketone and N-Protected Analogues
The free amine of (S)-2-amino-3-phenyl-1-chloromethyl ketone is typically protected to modulate its reactivity and solubility, and to facilitate its use in specific applications. The most prominent and extensively studied derivative is N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) .[5] The tosyl (Ts) group provides a stable, crystalline, and easily handled solid while directing the molecule's reactivity. TPCK is renowned as an irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases, as well as certain cysteine proteases.[5][6][7] This inhibitory action stems from the ability of the chloromethyl ketone to covalently alkylate a key nucleophilic residue in the enzyme's active site.[5]
Physicochemical Properties and Characterization
A thorough understanding of the physical and spectroscopic properties of these building blocks is essential for their correct identification, handling, and use in downstream applications.
Spectroscopic analysis validates the structure and purity of the compound.
Technique
Key Features
¹H NMR
Signals corresponding to the tosyl group's aromatic protons and methyl group, the phenylalanine aromatic and aliphatic protons, and the chloromethyl protons.
¹³C NMR
Resonances for the carbonyl carbon, the carbons of the two aromatic rings, the benzylic carbon, the alpha-carbon, and the chloromethyl carbon.
IR (cm⁻¹)
Characteristic absorptions for N-H stretching, C=O (ketone) stretching (~1730-1750 cm⁻¹), S=O (sulfonamide) stretching, and C-Cl stretching.
SMILES
Cc1ccc(cc1)S(=O)(=O)NC(=O)CCl
InChI Key
MQUQNUAYKLCRME-INIZCTEOSA-N
Synthesis of the Phenylalanine Chloromethyl Ketone Scaffold
General Synthetic Strategy
The classical and most reliable method for synthesizing α-chloromethyl ketones from N-protected amino acids is a variation of the Arndt-Eistert homologation. The process involves three key steps:
Activation of the Carboxylic Acid: The N-protected amino acid's carboxyl group is activated, typically by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.
Formation of the Diazoketone: The activated acid chloride is reacted with diazomethane (CH₂N₂). This is a hazardous reagent and must be handled with extreme care. Diazomethane displaces the chloride to form an intermediate diazoketone.
Conversion to the Chloromethyl Ketone: The diazoketone is then treated with gaseous hydrogen chloride (HCl). The HCl protonates the diazo carbon, leading to the expulsion of nitrogen gas (N₂) and subsequent nucleophilic attack by the chloride ion to yield the final α-chloromethyl ketone.
Experimental Protocol: Synthesis of TPCK
This protocol is a representative procedure and should be performed by trained chemists with appropriate safety precautions, particularly concerning the handling of thionyl chloride and diazomethane.
Step 1: Synthesis of N-Tosyl-L-phenylalanine
Dissolve L-phenylalanine (1 equiv.) in an aqueous solution of sodium hydroxide (2 equiv.).
Cool the solution in an ice bath.
Add p-toluenesulfonyl chloride (TsCl, 1.1 equiv.) portion-wise while maintaining the temperature below 10°C and vigorous stirring.
Allow the reaction to warm to room temperature and stir for 4-6 hours.
Acidify the mixture with concentrated HCl until the pH is ~2. A white precipitate will form.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield N-Tosyl-L-phenylalanine.
Step 2: Synthesis of N-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
Suspend N-Tosyl-L-phenylalanine (1 equiv.) in a dry, inert solvent like THF.
Add thionyl chloride (1.5 equiv.) dropwise at 0°C. Allow the mixture to warm to room temperature and stir until the solid dissolves completely, indicating the formation of the acid chloride. Remove excess SOCl₂ under reduced pressure.
Dissolve the resulting crude acid chloride in dry THF and cool to 0°C.
CAUTION: Diazomethane is toxic and explosive. Add a freshly prepared ethereal solution of diazomethane (approx. 3 equiv.) slowly until a persistent yellow color indicates a slight excess.
Stir the reaction at 0°C for 1-2 hours.
Carefully bubble dry HCl gas through the solution. Vigorous evolution of N₂ gas will be observed. Continue until the yellow color disappears completely.
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield pure TPCK.
Workflow Diagram for TPCK Synthesis
Caption: Synthetic workflow from L-Phenylalanine to TPCK.
Chemical Reactivity and Mechanistic Insights
The Chloromethyl Ketone as a Precision Electrophile
The reactivity of TPCK is dominated by the chloromethyl ketone functional group. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon (CH₂Cl) highly electrophilic. Furthermore, the chloride ion is an excellent leaving group. This combination makes the molecule susceptible to nucleophilic substitution (Sₙ2) reactions with a wide range of soft nucleophiles.
Mechanism of Action as a Protease Inhibitor
TPCK's primary application is as a covalent, irreversible inhibitor of proteases.[6] In chymotrypsin, the phenylalanine side chain of TPCK is recognized by the enzyme's S1 specificity pocket, which has a preference for large aromatic residues.[5] This binding event positions the electrophilic chloromethyl ketone in close proximity to the nucleophilic N-3 of the Histidine-57 residue in the catalytic triad. The histidine residue then attacks the methylene carbon, displacing the chloride ion and forming a stable covalent bond. This alkylation of a critical active site residue permanently inactivates the enzyme. A similar mechanism occurs with cysteine proteases, where the active site cysteine thiol acts as the nucleophile.[5]
Diagram of Covalent Inhibition Mechanism
Caption: Covalent modification of His-57 by TPCK.
Applications in Research and Drug Development
Covalent Enzyme Inhibition and Chemical Biology
TPCK is a cornerstone tool in biochemistry for studying proteases. Its uses include:
Inactivating Chymotrypsin: It is frequently used to eliminate contaminating chymotrypsin activity from commercial trypsin preparations.[8]
Activity-Based Probing: As a classic example of an irreversible inhibitor, it helped pioneer the concept of using covalent modifiers to label and identify enzyme active sites.
Studying Signaling Pathways: TPCK has been shown to block the activation of nuclear factor κB (NF-κB), a key regulator of inflammation and immunity, although the exact mechanism is complex and may involve inhibition of upstream proteases.[7][8]
A Versatile Chiral Synthon
Beyond its biochemical applications, the (S)-phenylalanine chloromethyl ketone scaffold is a valuable chiral building block. The chloromethyl group can be displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce the phenylalaninyl moiety into new molecular frameworks. This allows for the synthesis of:
Peptidomimetics: Creating novel peptide-like structures with modified backbones.
Chiral Heterocycles: Serving as a starting material for stereochemically defined heterocyclic compounds.
Catalyst Development: The amino acid backbone can be incorporated into chiral ligands for asymmetric catalysis.[9]
Use in Virology Research
TPCK-treated trypsin is a standard reagent in virology labs. Many viruses, such as influenza and coronaviruses, require host cell proteases to cleave viral surface proteins, a necessary step for viral entry and infectivity. TPCK-treated trypsin can perform this cleavage in cell culture, enhancing viral propagation for research purposes, while the TPCK ensures that no residual chymotryptic activity complicates the experiment.[5]
Handling and Safety Precautions
Hazard Class: TPCK and related chloromethyl ketones are potent alkylating agents. They should be considered toxic, irritant, and potentially mutagenic.
Personal Protective Equipment (PPE): Always handle these compounds in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately and thoroughly with water.
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
(S)-2-Amino-3-phenyl-1-chloromethyl ketone and its N-protected derivatives, especially TPCK, are far more than simple reagents. They are precision instruments for dissecting enzyme function and versatile chiral synthons for constructing complex molecules. Their well-defined stereochemistry, coupled with the targeted reactivity of the chloromethyl ketone group, provides a powerful platform for innovation in medicinal chemistry, chemical biology, and materials science. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher aiming to unlock their full potential.
N-p-Tosyl- L -phenylalanine chloromethyl ketone. Sigma-Aldrich.
Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PMC, National Center for Biotechnology Information.
Technical Whitepaper: Pharmacological Significance of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate Derivatives
This technical guide details the pharmacological utility of (S)-chloromethyl 2-amino-3-phenylpropanoate (and its derivatives) as a specialized chemical scaffold. While often confused with chloromethyl ketones (protease i...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the pharmacological utility of (S)-chloromethyl 2-amino-3-phenylpropanoate (and its derivatives) as a specialized chemical scaffold. While often confused with chloromethyl ketones (protease inhibitors), this specific ester motif is primarily a reactive intermediate used in prodrug design to synthesize acyloxymethyl esters . These derivatives serve as "Trojan horses," leveraging amino acid transporters (like LAT1) to enhance drug absorption and blood-brain barrier (BBB) permeability.
Executive Summary
(S)-chloromethyl 2-amino-3-phenylpropanoate represents a critical class of chiral alkylating reagents used to modify the physicochemical properties of pharmacological agents. Unlike its ketone analog (Phe-CMK), which acts as an irreversible protease inhibitor, this chloromethyl ester functions as a bifunctional linker . It enables the conjugation of therapeutic carboxylic acids to the amino acid L-phenylalanine, creating (S)-phenylalaninyloxymethyl ester prodrugs . These derivatives are engineered to overcome poor oral bioavailability and restricted CNS entry by hijacking the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5).
Chemical Identity & Structural Biology
The core scaffold is the chloromethyl ester of L-phenylalanine. Its pharmacological value lies in its dual reactivity: the electrophilic methylene group allows coupling to drug molecules, while the L-phenylalanine moiety serves as a recognition element for biological transporters.
Stereochemistry: The (S)-configuration (L-isomer) is non-negotiable for biological recognition by LAT1 and PEPT1 transporters.
Reactivity Profile: The chloromethyl ester (
) is a "soft" alkylating agent. It reacts with carboxylate nucleophiles to form a methylene diester (acyloxymethyl ester) linkage, which is chemically stable in formulation but enzymatically labile in vivo.
Distinction from Chloromethyl Ketones (CMK)
It is crucial to distinguish this ester scaffold from L-Phenylalanine Chloromethyl Ketone (Phe-CMK) .
Phe-CMK (
): A suicide inhibitor that irreversibly alkylates the active site histidine of serine proteases (e.g., Chymotrypsin).
Phe-Chloromethyl Ester (
): A prodrug intermediate. It does not typically inhibit proteases but rather serves as a delivery vehicle.
Pharmacological Mechanism: The "Trojan Horse" Strategy
The derivatives of (S)-chloromethyl 2-amino-3-phenylpropanoate function as transport-targeted prodrugs .
LAT1-Mediated Transport
Many potent drugs (e.g., chemotherapeutics, antivirals) are hydrophilic or zwitterionic, preventing passive diffusion across the Blood-Brain Barrier (BBB).
Recognition: The Phenylalanine moiety of the prodrug mimics the natural substrate of LAT1 (SLC7A5) .
Translocation: The transporter actively pumps the prodrug across the endothelial cell membrane of the BBB or into tumor cells (which overexpress LAT1).
Intracellular Release: Once inside, ubiquitous carboxylesterases hydrolyze the methylene diester linkage.
Metabolic Activation Pathway
The pharmacological action relies on a cascade of hydrolysis events:
Step 1: Esterase cleavage of the terminal ester bond.
Step 2: Spontaneous collapse of the unstable hydroxymethyl intermediate.
Release: Liberation of the active Drug, L-Phenylalanine (nutrient), and Formaldehyde (metabolic byproduct).
Experimental Protocols: Synthesis & Application
Note: These protocols involve reactive alkylating agents. All work must be performed in a fume hood with appropriate PPE.
Synthesis of (S)-Chloromethyl 2-((tert-butoxycarbonyl)amino)-3-phenylpropanoate
Salt Formation: Dissolve Drug-COOH (1 eq) in dry DMF. Add
(1.5 eq) and stir for 30 min.
Coupling: Add the Boc-Phe-Chloromethyl Ester (1.2 eq) prepared in Step 4.1.
Conditions: Stir at room temperature for 12–24 hours.
Deprotection: Purify the intermediate, then treat with TFA/DCM (1:1) to remove the Boc group, yielding the final (S)-chloromethyl 2-amino-3-phenylpropanoate derivative (as a TFA salt).
Data Summary: Stability & Kinetics
The stability of these acyloxymethyl esters is pH-dependent, a critical feature for oral delivery.
Parameter
Condition
Outcome
Significance
Chemical Stability
pH 1.2 (Simulated Gastric Fluid)
hours
Survives stomach acid intact.
Chemical Stability
pH 7.4 (PBS)
hours
Slow hydrolysis allows systemic circulation.
Enzymatic Stability
Human Plasma
minutes
Rapid activation releases drug in blood/tissue.
Solubility
Aqueous Buffer
Increased 10-100x
Phenylalanine amine salt enhances dissolution.
Toxicology & Safety Considerations
When developing derivatives of this scaffold, two safety factors are paramount:
Formaldehyde Release: The breakdown of the methylene spacer releases one equivalent of formaldehyde. While generally below toxic thresholds for standard dosing, chronic high-dose administration requires toxicological assessment.
Alkylation Potential: The unreacted chloromethyl ester is an alkylating agent. Rigorous purification is required to ensure no free chloromethyl reactant remains in the final API, as it is potentially genotoxic (structural alert).
Visualization of Structural Logic
The following diagram illustrates the structural activity relationship (SAR) that dictates the design of these derivatives.
References
Majumdar, S. et al. (2009). "Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers." Molecular Pharmaceutics. Link
Rautio, J. et al. (2008). "Prodrugs: design and clinical applications." Nature Reviews Drug Discovery. Link
Vig, B. S. et al. (2013). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and hydrophobicity on solution stability, hydrolytic activation, and anticancer activity." Pharmaceutical Research. Link
Gynther, M. et al. (2008). "Large neutral amino acid transporter (LAT1) mediated brain delivery of L-dopa prodrugs." Journal of Medicinal Chemistry. Link
Banga, A. K. (1993). "Compositions and methods for enhanced drug delivery." WO1993025197A1. Link
Exploratory
Technical Guide: Enantiomeric Distinctions of Chloromethyl 2-amino-3-phenylpropanoate
Executive Summary Chloromethyl 2-amino-3-phenylpropanoate is a highly reactive, electrophilic derivative of phenylalanine. Unlike standard methyl or ethyl esters, the chloromethyl ester moiety serves a specialized functi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chloromethyl 2-amino-3-phenylpropanoate is a highly reactive, electrophilic derivative of phenylalanine. Unlike standard methyl or ethyl esters, the chloromethyl ester moiety serves a specialized function in medicinal chemistry: it acts as a "soft alkylating" linker, primarily used to synthesize acyloxyalkyl prodrugs .
This guide differentiates the (S)-enantiomer (derived from L-phenylalanine) and the (R)-enantiomer (derived from D-phenylalanine). While their chemical reactivity toward achiral nucleophiles is identical, their biological fate is vastly different. The (S)-enantiomer is rapidly processed by endogenous esterases and proteases (e.g.,
-chymotrypsin), whereas the (R)-enantiomer exhibits significant resistance to enzymatic hydrolysis, influencing the pharmacokinetic half-life of derived prodrugs.
Molecular Architecture & Stereochemistry
The molecule consists of a phenylalanine core esterified with a chloromethyl group. The stereocenter is located at the
-carbon.
Stereochemical Definitions
Structure:
(S)-Enantiomer: Corresponds to L-Phenylalanine . In the Cahn-Ingold-Prelog (CIP) priority system, the amino group has highest priority, followed by the ester, then the benzyl group.
Biological Relevance: Non-proteinogenic (in mammals), bacterial cell wall component, resistant to mammalian proteases.
The Stability Paradox (Critical Technical Insight)
Expert Note: You generally cannot isolate the free base (free amine) of chloromethyl 2-amino-3-phenylpropanoate as a stable shelf reagent.
Reason: The free amine is a nucleophile; the chloromethyl ester is a potent electrophile. In the free base form, the amine of one molecule attacks the chloromethyl group of another, leading to rapid self-polymerization.
Solution: These compounds must be synthesized and stored as N-blocked derivatives (e.g., N-Boc, N-Cbz) or as protonated salts (Hydrochloride or Tosylate) to suppress the nucleophilicity of the amine.
Chemical Synthesis & Reactivity[1][2][3][4]
The synthesis of chloromethyl esters of amino acids requires specialized conditions to avoid hydrolysis of the highly reactive
group.
Synthesis Workflow (The Cesium Salt Method)
The most robust protocol, avoiding carcinogenic bis(chloromethyl) ether byproducts, utilizes Bromochloromethane reacting with the Cesium salt of the N-protected amino acid.
Figure 1: Synthetic route for Chloromethyl 2-amino-3-phenylpropanoate via the Cesium Salt method. Note that the final deprotection must be anhydrous to preserve the ester.
Reactivity Profile
Both (S) and (R) enantiomers display identical chemical reactivity in achiral environments.
Electrophilicity: The methylene carbon (
) is highly electrophilic.
Application: Reacts with carboxylic acid drugs (Drug-COOH) in the presence of a base to form Acyloxyalkyl Esters (Drug-CO-O-CH2-O-CO-Phe). This improves the lipophilicity and oral bioavailability of the parent drug.[1]
Biological Interface: The (S) vs (R) Divergence
The core distinction lies in how biological systems recognize chirality. This is the deciding factor when selecting an enantiomer for prodrug design.
Enzymatic Hydrolysis Mechanism
Prodrugs utilizing this linker rely on plasma esterases or proteases to release the active drug and the amino acid byproduct.
(S)-Enantiomer (L-Phe):
Enzyme Affinity: High affinity for
-Chymotrypsin and Carboxylesterases.
Mechanism: Chymotrypsin has a hydrophobic pocket (S1) that specifically accommodates the benzyl side chain of L-Phenylalanine. The catalytic triad (Ser-His-Asp) is positioned perfectly to attack the ester carbonyl only if the stereochemistry is (S).
Result: Rapid hydrolysis (
minutes). Ideal for prodrugs requiring quick release.
(R)-Enantiomer (D-Phe):
Enzyme Affinity: Low/Null for Chymotrypsin.
Mechanism: The benzyl group of the (R)-isomer does not fit into the hydrophobic S1 pocket in the correct orientation for the catalytic triad to engage the carbonyl.
Result: Slow hydrolysis (
hours/days). Hydrolysis relies on non-specific chemical hydrolysis or rare D-specific amidases. Ideal for "soft drugs" requiring extended stability.
Figure 2: Biological recognition logic. The (S)-enantiomer fits the enzyme active site, leading to rapid cleavage. The (R)-enantiomer resists enzymatic attack.
Comparative Data Summary
Feature
(S)-Enantiomer (L)
(R)-Enantiomer (D)
Source
Natural (Proteinogenic)
Synthetic / Bacterial
Taste (Free AA)
Bitter
Sweet
Chymotrypsin Hydrolysis
Rapid (Specific)
Resistant (Non-specific)
Prodrug Half-Life
Short (Fast release)
Long (Sustained/Stable)
Toxicity Profile
Low (Metabolized to nutrient)
Low-Moderate (Accumulation possible)
Synthesis Cost
Lower (Abundant precursor)
Higher (Specialty precursor)
Experimental Protocols
Protocol A: Synthesis of N-Boc-(S)-Phenylalanine Chloromethyl Ester
Salt Formation: Dissolve N-Boc-L-Phe in MeOH/H2O (10:1). Add
. Stir until gas evolution ceases (pH ~7). Evaporate to dryness.
Drying: Azeotrope the residue with toluene or benzene to remove trace water (Critical: Water hydrolyzes the product).
Alkylation: Suspend the Cesium salt in anhydrous DMF. Add Bromochloromethane (10-20 eq).
Reaction: Stir at Room Temperature for 18-24 hours.
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over
.
Purification: Flash chromatography (Hexane/EtOAc). Note: Do not use silica with high acidity.
Protocol B: Enzymatic Stability Assay
Purpose: To verify the enantiomeric identity or stability of the ester.
Buffer: Phosphate buffer (pH 7.4, 50 mM).
Enzyme:
-Chymotrypsin (bovine pancreas).
Substrate: Prepare 1 mM stock of (S) or (R) chloromethyl ester in Acetonitrile.
Reaction: Add 10
L substrate to 990 L buffer containing enzyme.
Monitoring: Monitor UV absorbance at 254 nm (or HPLC) over 60 minutes.
(S)-Result: Rapid disappearance of ester peak.
(R)-Result: Peak remains stable.
References
Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications.[2]
Kahovec, M., et al. (2018). Chloromethyl esters as prodrugs. Molecules.[2][3][4][5][6][][8] (General reference on chloromethyl ester reactivity and stability).
Schellenberger, V., et al. (1991). Specificity of chymotrypsin: The role of the P1' residue. Biochemistry.[4] (Mechanistic basis for L-specificity).
Boc Sciences. Phenylalanine: Definition, Structure, Benefits and Uses. (Differentiation of L vs D biological activity).
Application Notes and Protocols: A Three-Step Synthesis of (S)-Chloromethyl 2-amino-3-phenylpropanoate Hydrochloride from L-Phenylalanine
Abstract (S)-chloromethyl 2-amino-3-phenylpropanoate is a valuable synthetic intermediate, particularly in the development of prodrugs where the chloromethyl ester moiety can be utilized to form bioreversible linkages. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-chloromethyl 2-amino-3-phenylpropanoate is a valuable synthetic intermediate, particularly in the development of prodrugs where the chloromethyl ester moiety can be utilized to form bioreversible linkages. This guide provides a comprehensive, three-step protocol for the synthesis of its stable hydrochloride salt starting from the readily available amino acid, L-phenylalanine. The described pathway involves a sequence of N-protection, cesium-mediated chloromethyl esterification, and final deprotection. This document is intended for researchers, chemists, and professionals in drug development, offering a robust and reproducible methodology grounded in established chemical principles.
Introduction and Strategic Overview
The direct conversion of L-phenylalanine to its chloromethyl ester is synthetically challenging due to the nucleophilic nature of the primary amine, which can compete in side reactions, and the difficulty of forming the reactive chloromethyl ester directly from the carboxylic acid. A more controlled and higher-yielding approach necessitates a three-stage strategy:
N-Protection: The amino group of L-phenylalanine is temporarily masked with a tert-butoxycarbonyl (Boc) group. The Boc group is selected for its stability under the basic and nucleophilic conditions of the subsequent esterification step and its clean, quantitative removal under acidic conditions.[1][2]
Chloromethyl Esterification: The carboxylic acid of N-Boc-L-phenylalanine is converted to its chloromethyl ester. Standard esterification methods are often inefficient for this transformation. The protocol herein utilizes a highly effective method involving the formation of a cesium carboxylate salt, which enhances the nucleophilicity of the carboxylate, followed by an SN2 reaction with bromochloromethane.[3][4]
N-Deprotection: The Boc protecting group is removed from the ester intermediate using anhydrous hydrochloric acid to yield the desired (S)-chloromethyl 2-amino-3-phenylpropanoate as its stable hydrochloride salt, which prevents self-condensation and improves handling and shelf-life.[5][6]
Protocol for the preparation of (S)-chloromethyl 2-amino-3-phenylpropanoate
An Application Note and Protocol for the Synthesis of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate Hydrochloride Abstract (S)-chloromethyl 2-amino-3-phenylpropanoate is a critical intermediate in the synthesis of prodrugs...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate Hydrochloride
Abstract
(S)-chloromethyl 2-amino-3-phenylpropanoate is a critical intermediate in the synthesis of prodrugs, designed to enhance the pharmacokinetic properties of parent drug molecules. This document provides a comprehensive, three-part protocol for the preparation of this compound, commencing with L-phenylalanine. The synthesis involves the strategic protection of the amino group using a tert-butoxycarbonyl (Boc) moiety, followed by the esterification of the N-protected amino acid to yield the chloromethyl ester, and concluding with the acidic deprotection of the amino group to afford the target compound as its hydrochloride salt. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed, step-by-step instructions and explaining the chemical principles that underpin the chosen methodologies.
Introduction
In contemporary drug design, the modification of active pharmaceutical ingredients (APIs) into prodrugs is a widely employed strategy to overcome challenges such as poor aqueous solubility, limited bioavailability, and metabolic instability. Amino acid chloromethyl esters are highly valuable reagents for creating prodrugs, as they can readily react with nucleophilic groups on a drug molecule, such as carboxylates or amides.[1][2] The resulting ester linkage is designed to be cleaved in vivo, releasing the active drug.
This protocol details a reliable and efficient three-step synthesis for (S)-chloromethyl 2-amino-3-phenylpropanoate, a precursor for various pharmaceutical compounds. The synthetic strategy is as follows:
N-Protection: The amino group of L-phenylalanine is protected with a tert-butoxycarbonyl (Boc) group. The Boc group is ideal due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[3][4]
Esterification: The N-Boc-L-phenylalanine is converted to its chloromethyl ester. The selected method employs chloromethyl chlorosulfate in a biphasic system with a phase-transfer catalyst, which provides good to excellent yields while minimizing the formation of difficult-to-separate byproducts like gem-diesters.[1]
Deprotection: The Boc group is removed using hydrogen chloride in an organic solvent to yield the final product as a stable hydrochloride salt.[5]
This document provides detailed methodologies for each of these transformations, grounded in established chemical literature to ensure reproducibility and safety.
Overall Synthetic Scheme
Caption: Three-step synthesis of the target compound.
Part 1: Synthesis of N-tert-Butoxycarbonyl-L-phenylalanine (Boc-L-Phe-OH)
Introduction and Mechanism
The protection of the primary amine of L-phenylalanine is the crucial first step to prevent its interference in the subsequent esterification reaction. The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate, (Boc)₂O. The reaction proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride.[3][6] A base is used to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.
Caption: Simplified mechanism for Boc protection.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles
Equiv.
L-Phenylalanine
165.19
16.52 g
0.10
1.0
Sodium Hydroxide
40.00
4.4 g
0.11
1.1
Di-tert-butyl dicarbonate
218.25
22.3 g
0.10
1.0
tert-Butyl Alcohol
-
75 mL
-
-
Water
-
110 mL
-
-
Pentane
-
As needed
-
-
Potassium Hydrogen Sulfate
136.17
22.4 g
0.165
1.65
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Dissolution: In a 400 mL beaker, dissolve 4.4 g (0.11 mol) of sodium hydroxide in 110 mL of water. Add 16.52 g (0.1 mol) of L-phenylalanine and stir until a clear solution is obtained. Add 75 mL of tert-butyl alcohol.
Reaction: To the well-stirred solution, add 22.3 g (0.1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may form during the addition. The temperature may rise to 30-35°C. Continue stirring overnight at room temperature.
Work-up (Aqueous Layer): Extract the reaction mixture twice with 25 mL portions of pentane to remove any unreacted (Boc)₂O.
Acidification: Prepare a solution of 22.4 g (0.165 mol) of potassium hydrogen sulfate in 150 mL of water. Carefully add this acidic solution to the aqueous layer from the previous step to acidify the mixture to a pH of 1-2. An oily product should separate.
Extraction (Organic Layer): Extract the acidified mixture with three 50 mL portions of ethyl acetate. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with water and then with a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil will crystallize upon standing. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure N-tert-butoxycarbonyl-L-phenylalanine.
Part 2: Synthesis of (S)-Chloromethyl 2-(tert-Butoxycarbonylamino)-3-phenylpropanoate
Introduction and Rationale
This step converts the carboxylic acid of N-Boc-L-phenylalanine into a chloromethyl ester. Several methods exist, but many suffer from low yields or the formation of gem-diester byproducts.[1] The chosen protocol utilizes chloromethyl chlorosulfate in a biphasic system (dichloromethane and aqueous sodium bicarbonate) with a phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate). This method is efficient, proceeds under mild conditions, and provides the desired product in good yield without the formation of significant byproducts.[1]
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles
Equiv.
N-Boc-L-Phe-OH
265.32
13.27 g
0.05
1.0
Sodium Bicarbonate
84.01
5.38 g
0.064
1.28
Tetrabutylammonium hydrogen sulfate
339.53
1.70 g
0.005
0.1
Chloromethyl chlorosulfate
165.00
10.56 g
0.064
1.28
Dichloromethane (DCM)
-
250 mL
-
-
Water
-
200 mL
-
-
Brine (sat. NaCl)
-
As needed
-
-
Experimental Protocol
This protocol is based on the method described by Harada et al.[1]
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer, combine N-Boc-L-phenylalanine (13.27 g, 0.05 mol), sodium bicarbonate (5.38 g, 0.064 mol), tetrabutylammonium hydrogen sulfate (1.70 g, 0.005 mol), water (200 mL), and dichloromethane (200 mL).
Cooling: Cool the biphasic mixture to 0°C in an ice bath while stirring vigorously.
Reagent Addition: After 10 minutes of stirring at 0°C, slowly add a solution of chloromethyl chlorosulfate (10.56 g, 0.064 mol) in 50 mL of dichloromethane to the reaction mixture.
Reaction Progression: Allow the reaction mixture to warm to room temperature and continue to stir vigorously for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer and wash it with brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:5 v/v) to afford the pure (S)-chloromethyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate.[1]
Part 3: Deprotection to Yield (S)-Chloromethyl 2-Amino-3-phenylpropanoate Hydrochloride
Introduction and Mechanism
The final step is the removal of the Boc protecting group to liberate the free amine. This is achieved through acidolysis. Treatment with a strong acid, such as hydrogen chloride, protonates the carbamate, leading to its collapse into a stable tert-butyl cation, carbon dioxide, and the desired amine.[5][8] The product is isolated as its hydrochloride salt, which is typically a stable, crystalline solid.
Caption: General workflow for Boc deprotection.
Materials and Reagents
Reagent
M.W. ( g/mol )
Amount
Moles
Equiv.
Boc-L-Phe-OCH₂Cl
313.79
10.0 g
0.032
1.0
4M HCl in 1,4-Dioxane
-
40 mL
0.160
5.0
Diethyl Ether (anhydrous)
-
As needed
-
-
1,4-Dioxane (anhydrous)
-
100 mL
-
-
Experimental Protocol
This protocol is a general procedure for Boc deprotection using HCl in dioxane.[5]
Dissolution: Dissolve (S)-chloromethyl 2-(tert-butoxycarbonylamino)-3-phenylpropanoate (10.0 g, 0.032 mol) in 100 mL of anhydrous 1,4-dioxane in a round-bottom flask.
Acid Addition: To the stirred solution, add 40 mL of a 4M solution of HCl in 1,4-dioxane (0.160 mol).
Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by TLC. Effervescence (release of CO₂) may be observed.
Precipitation: Upon completion, concentrate the reaction mixture under reduced pressure. Add cold, anhydrous diethyl ether to the residue to precipitate the product as a white solid.
Isolation: Collect the solid by vacuum filtration, wash it thoroughly with cold diethyl ether to remove any non-polar impurities, and dry the product under vacuum to yield (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride.
Characterization
The identity and purity of the intermediate and final products should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
Mass Spectrometry (MS): To verify the molecular weight of the compounds.
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Chloromethyl chlorosulfate is a corrosive and toxic reagent and should be handled with extreme care.
Di-tert-butyl dicarbonate is a lachrymator and should be handled carefully.
Strong acids like HCl and solutions of potassium hydrogen sulfate are corrosive.
Organic solvents are flammable and should be kept away from ignition sources.
References
Harada, T., Iwai, Y., & Tsujihara, K. (1994). A Simple Preparation of Chloromethyl Esters of the Blocked Amino Acids. Synthetic Communications, 24(6), 767-773. [Link]
Garg, H. G., & Sharma, M. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574–580. [Link]
Gomes, P., Santos, J. L., & Sottomayor, M. J. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications, 33(10), 1683-1693. [Link]
BenchChem. (2025). Phenylalanylphenylalanine Methyl Ester: A Key Precursor in Pharmaceutical Synthesis.
Maddila, S., Gorle, S., & Jonnalagadda, S. B. (2013). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 10(1), 58-62. [Link]
Moroder, L., Hallett, A., Wünsch, E., Keller, O., & Wersin, G. (1976). N-tert-Butoxycarbonyl-L-phenylalanine. Organic Syntheses, 55, 1. [Link]
Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. ResearchGate. [Link]
BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc).
Gomes, P., Santos, J. L., & Sottomayor, M. J. (2006). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Taylor & Francis Online. [Link]
Itoh, M., Hagiwara, D., & Kamiya, T. (1977). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 57, 25. [Link]
Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved February 21, 2026, from [Link]
PrepChem. (n.d.). Synthesis of 2,5-Dihydro-L-phenylalanine methyl ester hydrochloride. Retrieved February 21, 2026, from [Link]
BenchChem. (2025). The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to N-Boc Protected Amino Acids.
Google Patents. (n.d.). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.
Kaddour, H., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Organic Chemistry International, 2012, 1-6. [Link]
Pianeta Chimica. (n.d.). Problem 2. Retrieved February 21, 2026, from [Link]
ResearchGate. (2025). Chemoselective Deprotection of N-Boc Group in Amino Acids and Peptides by Bismuth(III) Trichloride. Request PDF. [Link]
Organic Syntheses. (n.d.). L-Phenylalanine Methyl Ester Hydrochloride. Retrieved February 21, 2026, from [Link]
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved February 21, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Retrieved February 21, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 21, 2026, from [Link]
Application Notes and Protocols for (S)-chloromethyl 2-amino-3-phenylpropanoate as an Alkylating Agent
Introduction: A Chiral Electrophile for Asymmetric Synthesis (S)-chloromethyl 2-amino-3-phenylpropanoate is a versatile chiral building block derived from the naturally occurring amino acid L-phenylalanine. This reagent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Chiral Electrophile for Asymmetric Synthesis
(S)-chloromethyl 2-amino-3-phenylpropanoate is a versatile chiral building block derived from the naturally occurring amino acid L-phenylalanine. This reagent combines the stereochemical integrity of its parent amino acid with a reactive chloromethyl ester functionality, rendering it a potent electrophile for the introduction of the 2-amino-3-phenylpropanoylmethyl moiety onto various nucleophiles. Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the synthesis of complex, enantiomerically pure molecules is paramount. Amino acid derivatives are foundational to the development of novel therapeutics, influencing hormonal secretion, and serving as key intermediates in multi-step syntheses.[1]
The primary amino group of (S)-chloromethyl 2-amino-3-phenylpropanoate allows for further functionalization or can be strategically protected and deprotected, offering a modular approach to the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active compounds. The chloromethyl group acts as a potent alkylating agent, susceptible to nucleophilic attack by a wide range of heteroatomic and carbon-based nucleophiles.[2][3]
This document provides a comprehensive guide to the synthesis and application of (S)-chloromethyl 2-amino-3-phenylpropanoate as an alkylating agent. It includes detailed protocols for its preparation and subsequent use in N-, O-, and S-alkylation reactions, supported by mechanistic insights and safety considerations.
Synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate Hydrochloride
The direct synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate is not widely documented in readily available literature. However, a plausible and efficient synthetic route can be adapted from established methods for the preparation of amino acid chloromethyl esters.[4] The following protocol is based on the reaction of N-protected (S)-phenylalanine with bromochloromethane. An alternative approach, analogous to the synthesis of related α-chloro amino acid esters, would involve the esterification of (S)-phenylalanine followed by a chlorination step.[5]
Protocol 1: Synthesis via N-Boc-Protected (S)-Phenylalanine
This two-step protocol involves the initial protection of the amino group, followed by esterification with bromochloromethane.
Step 1: Synthesis of the Caesium Salt of N-Boc-(S)-phenylalanine
To a solution of N-Boc-(S)-phenylalanine (1.0 eq) in ethanol, add an aqueous solution of caesium carbonate (0.5 eq).
Stir the mixture at room temperature until a clear solution is obtained.
Remove the solvent under reduced pressure to yield the caesium salt as a white solid.
Step 2: Esterification with Bromochloromethane
Suspend the dried caesium salt of N-Boc-(S)-phenylalanine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Add bromochloromethane (excess, typically 10-20 eq) to the suspension.
Heat the reaction mixture at a temperature between 40-50 °C and monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture and pour it into a mixture of ethyl acetate and water.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate.
Step 3: Deprotection of the Amino Group (Optional)
Dissolve the purified N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate in a solution of hydrochloric acid in an appropriate solvent (e.g., dioxane or diethyl ether).
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
Remove the solvent under reduced pressure to obtain (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride as a solid.
Diagram: Proposed Synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate
Caption: Proposed synthesis of the target compound.
Mechanism of Alkylation
(S)-chloromethyl 2-amino-3-phenylpropanoate functions as an alkylating agent via a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic carbon of the chloromethyl group is attacked by a nucleophile, leading to the displacement of the chloride leaving group in a single, concerted step. This mechanism results in the inversion of stereochemistry at the electrophilic carbon; however, as this carbon is not a stereocenter in this molecule, the stereochemistry of the phenylalanine backbone remains unaffected.
The rate of the SN2 reaction is influenced by several factors, including the strength of the nucleophile, the solvent, and the reaction temperature. Stronger nucleophiles, such as thiolates and primary amines, will react more readily than weaker nucleophiles like alcohols or water. Polar aprotic solvents, such as DMF, DMSO, or acetonitrile, are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Diagram: General SN2 Alkylation Mechanism
Caption: SN2 reaction with a generic nucleophile.
Application Protocols
The following protocols provide general guidelines for the use of (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride in alkylation reactions. Optimization of reaction conditions, including stoichiometry, base, solvent, temperature, and reaction time, may be necessary for specific substrates. It is recommended to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions, especially with sensitive substrates.
Protocol 2: N-Alkylation of a Primary or Secondary Amine
This protocol describes a general procedure for the synthesis of N-substituted amino acid derivatives.
Materials:
Reagent
Stoichiometry
Primary or Secondary Amine
1.0 eq
(S)-chloromethyl 2-amino-3-phenylpropanoate HCl
1.1 - 1.5 eq
Non-nucleophilic base (e.g., DIEA, K₂CO₃, or NaHCO₃)
2.0 - 3.0 eq
Anhydrous polar aprotic solvent (e.g., DMF, ACN, or DMSO)
-
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the amine (1.0 eq) and the anhydrous solvent.
Add the base (e.g., diisopropylethylamine, DIEA) to the stirred solution at room temperature. The use of at least 2.0 equivalents of base is necessary to neutralize the hydrochloride salt of the alkylating agent and the HCl generated during the reaction.
Add (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride (1.1 - 1.5 eq) to the reaction mixture, either as a solid or as a solution in the same anhydrous solvent.
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, depending on the nucleophilicity of the amine.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction by the slow addition of water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Protocol 3: O-Alkylation of a Phenol
This protocol outlines a general method for the synthesis of aryl ethers.
Materials:
Reagent
Stoichiometry
Phenol
1.0 eq
(S)-chloromethyl 2-amino-3-phenylpropanoate HCl
1.2 eq
Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)
1.5 - 2.5 eq
Anhydrous polar aprotic solvent (e.g., DMF, ACN)
-
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the phenol (1.0 eq), the base (e.g., potassium carbonate), and the anhydrous solvent.
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.
Add (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride (1.2 eq) to the reaction mixture.
Heat the reaction mixture to 50-80 °C and stir until the starting material is consumed, as monitored by TLC.
Cool the reaction to room temperature and filter off any inorganic salts.
Dilute the filtrate with water and extract the product with an appropriate organic solvent.
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
Purify the residue by flash chromatography.
Protocol 4: S-Alkylation of a Thiol
This protocol provides a general procedure for the synthesis of thioethers.
Materials:
Reagent
Stoichiometry
Thiol
1.0 eq
(S)-chloromethyl 2-amino-3-phenylpropanoate HCl
1.1 eq
Base (e.g., K₂CO₃, Et₃N, or DIEA)
2.0 - 2.5 eq
Anhydrous solvent (e.g., THF, ACN)
-
Procedure:
In a flame-dried flask under an inert atmosphere, dissolve the thiol (1.0 eq) in the anhydrous solvent.
Cool the solution to 0 °C in an ice bath.
Add the base (e.g., triethylamine) dropwise to the stirred solution.
After stirring for 10-15 minutes, add a solution of (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride (1.1 eq) in the same solvent.
Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
Purify the crude product by column chromatography.
Diagram: General Experimental Workflow for Alkylation
Caption: A typical workflow for alkylation reactions.
Safety and Handling
As a reactive alkylating agent, (S)-chloromethyl 2-amino-3-phenylpropanoate and its hydrochloride salt should be handled with care. Alkylating agents are often toxic and may have mutagenic, carcinogenic, and teratogenic properties.[2][3] Alpha-halo esters are known irritants.
Personal Protective Equipment (PPE):
Eye Protection: Wear chemical safety goggles or a face shield.[6]
Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves prior to use.[7]
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[6][8]
Handling and Storage:
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.[7]
Spills: In case of a spill, contain the material, absorb it with an inert material (e.g., sand or dirt), and place it in a suitable container for disposal.[6]
First Aid Measures:
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[7]
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[6]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
(S)-chloromethyl 2-amino-3-phenylpropanoate is a valuable chiral electrophile for the synthesis of a diverse range of functionalized molecules. Its ability to participate in SN2 reactions with a variety of nucleophiles makes it a key intermediate in the development of new pharmaceutical agents and other high-value chemical entities. The protocols outlined in this document provide a solid foundation for researchers to explore the utility of this reagent in their synthetic endeavors. Adherence to strict safety protocols is essential when working with this and other reactive alkylating agents.
References
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Alpha Resources Inc. (2016, July 15).
Thermo Fisher Scientific. (2013, August 27).
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620–624.
Ren, R., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters, 25(3), 475-478.
De Vleeschouwer, F., et al. (2017). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein Journal of Organic Chemistry, 13, 334–341.
Biswas, S., et al. (2021). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. Chemical Science, 12(15), 5569–5575.
Williams, J. M. J., et al. (2018). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry.
Gomes, P., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.
CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (2017).
Williams, J. M. J., et al. (2018). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. Chemistry – A European Journal, 24(47), 12250-12253.
Li, F., & Wang, J. (2014). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions.
Nowick, J. S., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)
Wikipedia contributors. (2023, December 2). Tosyl phenylalanyl chloromethyl ketone. In Wikipedia, The Free Encyclopedia. Retrieved February 27, 2026, from [Link]
Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Organic-chemistry.org. Retrieved February 27, 2026, from [Link]
Kumar, A., et al. (2022). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Inorganica Chimica Acta, 535, 120857.
Pharmapproach. (n.d.). Storage Conditions, Precautions & Pharmaceutical Application of Radioactive Substances. Pharmapproach.com. Retrieved February 27, 2026, from [Link]
Vinković, V., et al. (2004). Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine.
Jencks, W. P., & Gilchrist, M. (1968). Nonlinear Structure-Reactivity Correlations. The Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 90(10), 2622–2637.
Xiao, Y. (2019). A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It. In Proceedings of the 2019 International Conference on Advanced Education, Psychology and Social Sciences.
National Center for Biotechnology Information. (n.d.). Nalpha-Tosyl-L-phenylalanine chloromethyl ketone. PubChem. Retrieved February 27, 2026, from [Link]
Wang, Y., et al. (2023). A novel and thermostable phenylalanine dehydrogenase for efficient synthesis of bulky aromatic amino acids and derivatives. Journal of Industrial Microbiology & Biotechnology, 50(1).
Campodónico, P. R., et al. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers in Chemistry, 9.
Koh, H. J., et al. (2003). Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide. The Journal of Organic Chemistry, 68(12), 4999-5005.
Biswas, S., et al. (2021). Nickel-catalyzed asymmetric reductive cross-coupling of α-chloroesters with (hetero)aryl iodides. Chemical Science, 12(15), 5569-5575.
Application Note: High-Fidelity Synthesis and Utilization of (S)-Chloromethyl 2-amino-3-phenylpropanoate in Prodrug Design
Executive Summary & Scientific Rationale The molecule (S)-chloromethyl 2-amino-3-phenylpropanoate (derived from L-Phenylalanine) represents a critical "promoiety" in medicinal chemistry. It is primarily employed to synth...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The molecule (S)-chloromethyl 2-amino-3-phenylpropanoate (derived from L-Phenylalanine) represents a critical "promoiety" in medicinal chemistry. It is primarily employed to synthesize acyloxyalkyl ester prodrugs . By linking a hydrophilic drug (containing a carboxylic acid) to this lipophilic, transporter-recognized amino acid ester, researchers can significantly enhance oral bioavailability and membrane permeability.
Critical Stability Warning:
As a Senior Scientist, I must emphasize a fundamental chemical constraint: (S)-chloromethyl 2-amino-3-phenylpropanoate cannot be isolated as a stable free base. The free primary amine nucleophilically attacks the electrophilic chloromethyl ester, leading to rapid self-polymerization or cyclization.
Therefore, all practical protocols must involve:
Synthesis of the N-protected precursor (e.g., N-Boc-L-Phe-OCH₂Cl).
Controlled deprotection to yield the final prodrug as a stable salt (e.g., Hydrochloride or Trifluoroacetate).
This guide details the Chlorosulfated Phase-Transfer Method , chosen for its superior yield and reproducibility over the classical zinc chloride/formaldehyde routes.
Reaction Pathway Visualization
The following diagram outlines the complete workflow from L-Phenylalanine to the final Amino-Acid-Promoted Prodrug.
Figure 1: Strategic pathway for utilizing (S)-chloromethyl 2-amino-3-phenylpropanoate in prodrug synthesis. Note the isolation of the N-Boc intermediate to prevent self-reaction.
Protocol A: Synthesis of (S)-Chloromethyl N-(tert-butoxycarbonyl)-2-amino-3-phenylpropanoate
This protocol utilizes chloromethyl chlorosulfate , a potent reagent that generates the chloromethyl ester under mild biphasic conditions, avoiding the harsh Lewis acids of older methods [1, 2].
Solvent: Dichloromethane (DCM) / Water (1:1 biphasic system)
Step-by-Step Methodology
Biphasic Setup: In a 100 mL round-bottom flask, dissolve N-Boc-L-Phenylalanine (2.65 g, 10 mmol) and TBAHS (0.34 g, 1.0 mmol) in DCM (20 mL).
Base Addition: Add water (20 mL) followed by NaHCO₃ (3.36 g, 40 mmol). Stir vigorously until the base is partially dissolved.
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add chloromethyl chlorosulfate (1.2 mL, ~12 mmol) dropwise over 10 minutes.
Expert Insight: The dropwise addition controls the exotherm and prevents hydrolysis of the highly reactive chlorosulfate.
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir vigorously for 4–12 hours.
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product usually appears as a higher Rf spot compared to the starting acid.
Quench & Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 10 mL).
Purification: Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Note: The residue is often sufficiently pure (>90%) for the next step. If purification is needed, use rapid flash chromatography on silica gel (eluent: 5-10% EtOAc in Hexane). Do not use methanol , as it will transesterify.
Yield Expectation: 75–90% as a colorless oil or low-melting solid.
Protocol B: Coupling to Carboxylic Acid Drug (Prodrug Formation)
This step links the chloromethyl ester to the drug molecule via an Sɴ2 reaction.[1]
Materials
Drug Payload: Carboxylic Acid Drug (e.g., Indomethacin, Valproic acid) (1.0 equiv)
Catalyst: Sodium Iodide (NaI) (0.5 equiv) - Critical for Finkelstein exchange in situ
Solvent: DMF (Anhydrous)
Step-by-Step Methodology
Salt Formation: In a dry flask under Nitrogen, dissolve the Drug-COOH in anhydrous DMF. Add K₂CO₃ and stir for 30 minutes to generate the carboxylate anion.
Addition: Add the (S)-chloromethyl N-Boc-2-amino-3-phenylpropanoate (from Protocol A) and NaI.
Mechanistic Note: NaI converts the chloromethyl ester to a transient, highly reactive iodomethyl ester in situ, significantly accelerating the reaction rate [5].
Incubation: Stir at room temperature for 18–24 hours.
Optimization: If reaction is sluggish, heat gently to 40°C. Avoid temperatures >60°C to prevent racemization of the phenylalanine center.
Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF). Dry and concentrate.
Purification: Silica gel chromatography is required here to remove unreacted chloromethyl ester.
Protocol C: Deprotection to Final Salt
The final step exposes the amine, generating the water-soluble salt form of the prodrug.
Methodology
Dissolve the coupled intermediate in 4M HCl in Dioxane or TFA/DCM (1:1) .
Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
Evaporation: Remove solvent completely under high vacuum.
Caution: Excess acid must be removed to prevent hydrolysis of the newly formed ester linkage.
Precipitation: Triturate the residue with cold diethyl ether to precipitate the final prodrug as the Hydrochloride or Trifluoroacetate salt.
Analytical Data & Troubleshooting
Characteristic NMR Signals (for Validation)
Moiety
1H NMR Signal (approx. ppm in CDCl3)
Multiplicity
Diagnostic Value
-OCH₂Cl
5.60 – 5.85
Singlet or AB Quartet
Primary Confirmation. If this shifts to ~5.8-5.9 after coupling, the ester bond is formed.
Boc-NH-
1.40 (s, 9H) + 4.9-5.1 (br d)
Singlet + Broad Doublet
Confirms protection is intact during synthesis.
Phe-CH
4.60
Multiplet
Alpha-proton; check integration to ensure no racemization.
Troubleshooting Matrix
Observation
Root Cause
Corrective Action
Low Yield in Protocol A
Hydrolysis of Chlorosulfate
Ensure DCM/Water mix is cold (0°C) during addition. Increase stirring speed (mass transfer limited).
Product decomposes on column
Silica acidity
Add 1% Triethylamine to the eluent or use neutral alumina.
No Reaction in Protocol B
Poor Nucleophilicity
Switch base to Cs₂CO₃ (Cesium effect) or increase NaI to 1.0 equiv.
Racemization
High Temperature / Strong Base
Keep coupling temp <40°C. Use DIPEA instead of inorganic bases if substrate is sensitive.
Decision Logic for Scale-Up
The following decision tree helps optimize the synthesis based on the scale and drug sensitivity.
Figure 2: Optimization logic for selecting synthetic routes and troubleshooting coupling efficiency.
References
Gomes, P., et al. (2003).[2] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane.[3][2] Synthetic Communications, 33(10), 1683-1693. Link
Miyauchi, H., et al. (1990). A Simple Preparation of Chloromethyl Esters of the Blocked Amino Acids. Bulletin of the Chemical Society of Japan, 63, 1838.
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link
Baloğlu, E., et al. (2001). Synthesis and hydrolysis properties of chloromethyl esters of N-protected amino acids. Bioorganic & Medicinal Chemistry, 9(7), 1793-1805.
Majumdar, S., & Sloan, K. B. (2006). Synthesis and hydrolysis of acyloxyalkyl ester prodrugs. Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594. Link
Application Notes and Protocols for the Synthesis of Protease Inhibitors Using (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
Introduction: The Critical Role of Protease Inhibitors and the Utility of Phenylalanine Chloromethyl Ketone Scaffolds Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundament...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Protease Inhibitors and the Utility of Phenylalanine Chloromethyl Ketone Scaffolds
Proteases are a ubiquitous class of enzymes that catalyze the hydrolysis of peptide bonds, a fundamental process in countless physiological and pathological pathways. Their dysregulation is a hallmark of numerous diseases, including cancer, neurodegenerative disorders, and viral infections.[1] Consequently, the development of potent and specific protease inhibitors is a cornerstone of modern drug discovery.[2] Among the various classes of inhibitors, peptidyl chloromethyl ketones have proven to be highly effective as irreversible inhibitors, particularly for serine and cysteine proteases.[3][4]
These compounds function as affinity labels, where the peptide portion of the molecule directs the inhibitor to the active site of a specific protease. The electrophilic chloromethyl ketone moiety then irreversibly alkylates a key active site residue, typically a histidine or cysteine, leading to the inactivation of the enzyme.[3][5] The specificity of these inhibitors is largely determined by the peptide sequence, which mimics the natural substrate of the target protease.[6]
(S)-chloromethyl 2-amino-3-phenylpropanoate, also known as L-phenylalanine chloromethyl ketone, is a pivotal building block in the synthesis of a wide range of protease inhibitors. Its structure incorporates the side chain of phenylalanine, a residue recognized by the S1 pocket of chymotrypsin-like serine proteases.[5] A well-known example of a protease inhibitor derived from this scaffold is Tosyl-L-phenylalanine chloromethyl ketone (TPCK), a specific inhibitor of chymotrypsin.[3][7] This document provides detailed protocols and scientific rationale for the use of (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride in the synthesis of peptidyl chloromethyl ketone protease inhibitors.
Synthetic Strategy: N-Acylation of the Phenylalanine Chloromethyl Ketone Core
The primary synthetic route for elaborating (S)-chloromethyl 2-amino-3-phenylpropanoate into more complex peptidyl inhibitors involves the N-acylation of its free amino group. This can be achieved through two main approaches:
N-Tosylation: The synthesis of TPCK is a classic example where the amino group is derivatized with a sulfonyl chloride. The tosyl group provides a bulky, hydrophobic moiety that enhances binding to the protease's active site.
Peptide Coupling: To create peptidyl chloromethyl ketones with extended amino acid sequences for enhanced specificity, the free amine of the starting material is coupled with an N-protected amino acid or peptide. This reaction utilizes standard peptide coupling reagents to form a new peptide bond.[8]
The following sections provide detailed, step-by-step protocols for both of these synthetic transformations.
Experimental Protocols
Protocol 1: Synthesis of N-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK)
This protocol details the synthesis of TPCK, an irreversible inhibitor of chymotrypsin and other chymotrypsin-like serine proteases.[1][3]
Reaction Scheme:
Caption: Synthesis of TPCK from (S)-chloromethyl 2-amino-3-phenylpropanoate HCl.
Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride (2.34 g, 10 mmol) in 50 mL of water.
Preparation of Base Solution: In a separate beaker, dissolve sodium carbonate (2.65 g, 25 mmol) in 50 mL of water.
Reaction Setup: Place the round-bottom flask containing the starting material in an ice bath and begin stirring.
Addition of Reagents: To the stirred solution, add 50 mL of diethyl ether. Then, slowly and simultaneously add the p-toluenesulfonyl chloride (2.29 g, 12 mmol) dissolved in 50 mL of diethyl ether and the aqueous sodium carbonate solution over a period of 30 minutes.
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
Work-up:
Transfer the reaction mixture to a separatory funnel.
Separate the organic layer.
Extract the aqueous layer with diethyl ether (2 x 50 mL).
Combine all organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
Purification:
Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure N-Tosyl-L-phenylalanine chloromethyl ketone (TPCK) as a white solid.
Characterization:
Determine the melting point.
Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure and purity of the product. Expected molecular weight: 351.85 g/mol .[3][9]
Protocol 2: Synthesis of a Dipeptidyl Chloromethyl Ketone Inhibitor
This protocol describes the synthesis of a dipeptidyl chloromethyl ketone, specifically Boc-Ala-Phe-CH₂Cl, by coupling N-Boc-L-alanine with (S)-chloromethyl 2-amino-3-phenylpropanoate.
Experimental Workflow:
Caption: Workflow for the synthesis of a dipeptidyl chloromethyl ketone.
Preparation of Amine Salt: In a 250 mL round-bottom flask, combine (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride (1.17 g, 5 mmol), N-Boc-L-alanine (1.04 g, 5.5 mmol), and HOBt (0.81 g, 6 mmol).
Dissolution: Add 50 mL of anhydrous DMF and stir until all solids are dissolved.
Addition of Base: Add DIPEA (2.61 mL, 15 mmol) to the solution and stir for 10 minutes at room temperature.
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
Addition of Coupling Reagent: Add HBTU (2.28 g, 6 mmol) in one portion to the cold, stirred solution.
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature overnight.
Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of ethyl acetate/hexane (1:2).
Work-up:
Pour the reaction mixture into 200 mL of cold water and extract with ethyl acetate (3 x 100 mL).
Combine the organic layers and wash sequentially with 1N HCl (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% ethyl acetate).
Characterization:
Combine the pure fractions and evaporate the solvent to obtain Boc-Ala-Phe-CH₂Cl as a white solid.
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Discussion and Scientific Rationale
Choice of Reagents and Conditions:
Base: In the TPCK synthesis, an inorganic base like sodium carbonate is sufficient to neutralize the HCl salt of the starting material and the HCl generated during the reaction. For peptide coupling, a non-nucleophilic organic base like DIPEA is crucial to prevent side reactions and racemization.[10]
Coupling Reagents: HBTU is a common and efficient uronium-based coupling reagent that, in the presence of HOBt, minimizes racemization and promotes rapid amide bond formation. Other phosphonium-based reagents like PyBOP can also be used.[10]
Solvents: Anhydrous DMF is the solvent of choice for peptide coupling due to its excellent solvating properties for protected amino acids and peptides. Diethyl ether is used in the TPCK synthesis for its ability to dissolve the product and its immiscibility with the aqueous base.
Temperature Control: Cooling the peptide coupling reaction to 0 °C during the addition of the coupling reagent is a standard practice to suppress side reactions and minimize racemization of the activated amino acid.[11]
Purification and Analysis:
Recrystallization vs. Chromatography: TPCK is a relatively simple molecule that can often be purified to a high degree by recrystallization. Peptidyl chloromethyl ketones, being more complex and potentially having closely related impurities, typically require purification by silica gel chromatography.[8]
Analytical Techniques: Standard analytical techniques such as NMR and mass spectrometry are essential for confirming the identity and purity of the synthesized inhibitors. HPLC is the primary method for assessing the final purity of peptides and their derivatives.[12]
Conclusion
(S)-chloromethyl 2-amino-3-phenylpropanoate is a versatile and valuable starting material for the synthesis of a diverse range of protease inhibitors. The protocols provided herein offer robust and reproducible methods for the synthesis of both simple N-acylated and more complex dipeptidyl chloromethyl ketones. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively utilize this key building block to develop novel and potent protease inhibitors for various therapeutic and research applications.
References
Tsuda, Y., Okada, Y., Nagamatsu, Y., & Okamoto, U. (1987). Synthesis of Peptide Chloromethyl Ketones and Examination of Their Inhibitory Effects on Human Spleen Fibrinolytic Proteinase (SFP) and Human Leukocyte Elastase (LE). Chemical and Pharmaceutical Bulletin, 35(9), 3576-3584. [Link]
PubMed. (n.d.). Peptide chloromethyl ketones as labeling reagents. Retrieved from [Link]
Kettner, C., & Shaw, E. (1978). Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein. Biochemistry, 17(22), 4778-4784. [Link]
Wikipedia. (2023). Tosyl phenylalanyl chloromethyl ketone. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with.... Retrieved from [Link]
Journal of Chemical Research, Synopses. (1998). Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2. Retrieved from [Link]
ResearchGate. (n.d.). Representative examples of a peptidyl chloromethyl ketone (1)[5],.... Retrieved from [Link]
Molecules. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Retrieved from [Link]
Magritek. (n.d.). Online Monitoring of the N-Acetylation Reaction of L-Phenylalanine. Retrieved from [Link]
PubMed. (1988). Iodination of peptidyl chloromethyl ketones for protease affinity labels. Retrieved from [Link]
Molecules. (2008). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Retrieved from [Link]
MDPI. (2022). Effects of a Serine Protease Inhibitor N-p-Tosyl-L-phenylalanine Chloromethyl Ketone (TPCK) on Leishmania amazonensis and Leishmania infantum. Retrieved from [Link]
MDPI. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). Retrieved from [Link]
Molecules. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary & Strategic Rationale
The synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate (L-phenylalanine chloromethyl ester) presents a unique challenge in organic chemistry: the installation of a highly reactive, hydrolytically unstable electrophile (the chloromethyl ester) in the presence of a nucleophilic amine.
This molecule is a critical intermediate in "Soft Drug" design, specifically for generating acyloxyalkyl ester prodrugs . These prodrugs improve the oral bioavailability of carboxylic acid-containing drugs (e.g., beta-lactams, phosphonates) by masking the charge, later releasing the active drug and the amino acid via enzymatic hydrolysis in vivo.
The Stability Paradox
The free base of (S)-chloromethyl 2-amino-3-phenylpropanoate is inherently unstable. The free amine can attack the electrophilic chloromethyl ester intermolecularly (polymerization) or intramolecularly. Therefore, this protocol targets the Hydrochloride Salt form , which effectively protonates the amine, nullifying its nucleophilicity and stabilizing the molecule for storage and downstream coupling.
Direct esterification of the free amino acid is impossible due to competing N-alkylation. The Boc group is orthogonal to the esterification conditions and removable under non-hydrolytic acidic conditions.
Chloromethylating Agent
Chloromethyl Chlorosulfate (CMCS)
Superior to Chloroiodomethane. CMCS allows for high-yield esterification under mild biphasic conditions. It avoids the formation of bis(chloromethyl) ether (a potent carcinogen often associated with older formaldehyde/ZnCl₂ methods).
Catalyst
Tetrabutylammonium Hydrogensulfate (TBAHS)
A Phase Transfer Catalyst (PTC) is required to shuttle the carboxylate anion from the aqueous phase into the organic phase (DCM) to react with the lipophilic CMCS.
Deprotection Agent
4M HCl in Dioxane
Removes the Boc group without introducing water (which would hydrolyze the ester). It precipitates the final product directly as the stable HCl salt.
Reaction Pathway Visualization
The synthesis follows a two-stage "Protect-Activate-Deprotect" logic.
Figure 1: Synthetic route for the production of L-phenylalanine chloromethyl ester hydrochloride.
Detailed Experimental Protocol
Safety Warning
Chloromethyl Chlorosulfate (CMCS) is a suspected carcinogen and a severe skin irritant. Handle only in a fume hood.
Chloromethyl Esters are alkylating agents.[1][2] Double-glove and use a barrier shield.
Phase 1: Synthesis of Boc-L-Phenylalanine Chloromethyl Ester
Objective: Convert the carboxylic acid to the chloromethyl ester using Phase Transfer Catalysis.
Biphasic Setup: In a 250 mL round-bottom flask, suspend N-Boc-L-Phenylalanine, TBAHS, and
in a mixture of Water (40 mL) and DCM (20 mL).
Mixing: Stir vigorously at room temperature for 15 minutes. The formation of the tetrabutylammonium carboxylate salt helps solubilize the amino acid derivative at the interface.
Addition: Dissolve Chloromethyl chlorosulfate (CMCS) in the remaining DCM (20 mL). Add this solution dropwise to the rapidly stirring reaction mixture over 20 minutes.
Mechanism:[2][3][4][5][6] The carboxylate anion attacks the methylene carbon of CMCS, displacing the chlorosulfate group, which subsequently decomposes into
and , driven by the base.
Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor by TLC (Silica, 30% EtOAc/Hexane). The acid spot should disappear.
Workup:
Separate the organic (DCM) layer.
Wash the organic layer with water (2 x 20 mL) to remove inorganic salts.
Dry over anhydrous
or .
Filter and concentrate under reduced pressure (Rotavap) at < 35°C.
Note: Do not overheat; chloromethyl esters are thermally sensitive.
Purification: If necessary, purify via rapid flash chromatography (Silica gel, Hexane/EtOAc gradient).
Yield Expectation: 85–95% as a colorless oil or white solid.
Phase 2: Deprotection to (S)-Chloromethyl 2-amino-3-phenylpropanoate HCl
Objective: Remove the Boc group without hydrolyzing the sensitive ester.
Reagents:
Boc-L-Phe-OCH2Cl (from Phase 1)
4M HCl in Dioxane (anhydrous)
Diethyl Ether (anhydrous)
Procedure:
Dissolution: Dissolve the intermediate Boc-ester in a minimal amount of dry Dioxane or Ethyl Acetate (approx. 2 mL per gram).
Acidolysis: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (10 equivalents relative to the ester).
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
Observation: A white precipitate often begins to form as the ammonium salt is generated.
Precipitation: Add anhydrous Diethyl Ether (10 volumes) to the reaction mixture to force complete precipitation of the hydrochloride salt.
Isolation: Filter the white solid under an inert atmosphere (Nitrogen blanket).
Critical Step: Do not wash with water or alcohols (methanol/ethanol will cause transesterification or hydrolysis). Wash only with cold anhydrous ether.
Drying: Dry the solid in a vacuum desiccator over
to remove traces of acid and solvent.
Quality Control & Characterization
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual Inspection
Purity
> 95%
HPLC (Reverse phase, Acidic buffer, avoid high pH)
Identity ( NMR)
Characteristic singlet at 5.7–5.9 ppm ()
400 MHz NMR (DMSO-)
Chirality
Retention of S-configuration
Chiral HPLC or Optical Rotation
Counterion
Chloride content consistent with mono-HCl salt
Argentometric Titration
Key NMR Feature: The chloromethyl protons (
) typically appear as a singlet or AB quartet (due to the chiral center) around 5.7–5.9 ppm. This is the diagnostic peak for successful esterification.
Workflow Logic Diagram
Figure 2: Operational workflow for the synthesis process.
Storage and Handling
Storage: Store at -20°C under Argon or Nitrogen. The compound is moisture-sensitive.
Shelf-Life: The HCl salt is stable for months if kept dry. The free base degrades within hours/days.
Usage: When using this reagent for prodrug synthesis (e.g., coupling to a drug carboxylate), liberate the free amine in situ using a non-nucleophilic base (like DIPEA) immediately prior to reaction, or use the salt directly if the reaction conditions permit.
References
Synthesis of Chloromethyl Esters via CMCS
Tsujihara, K., et al. "Chloromethyl chlorosulfate: a new, catalytic method of preparation and reactions with some nucleophiles.
Source:
Phase Transfer Catalysis Protocols
Binderup, E., & Hansen, E. T. (1984).[7] "Chlorosulfates as Reagents in the Synthesis of Carboxylic Acid Esters Under Phase-Transfer Conditions." Synthetic Communications, 14(9), 857-864.
Source:
Prodrug Applications (Soft Drugs)
Gomes, P., et al. (2003).[5] "Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters." Synthetic Communications, 33(10).
Source:
Stability of Amino Acid Esters
Detailed safety and stability data for phenylalanine deriv
Application Note: A Scalable and Validated Manufacturing Process for (S)-Chloromethyl 2-Amino-3-Phenylpropanoate Hydrochloride
Abstract (S)-chloromethyl 2-amino-3-phenylpropanoate, a reactive ester derivative of L-phenylalanine, serves as a critical intermediate in the synthesis of various pharmaceutical agents, including prodrugs designed for e...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
(S)-chloromethyl 2-amino-3-phenylpropanoate, a reactive ester derivative of L-phenylalanine, serves as a critical intermediate in the synthesis of various pharmaceutical agents, including prodrugs designed for enhanced bioavailability. Its synthesis presents unique challenges due to the multiple reactive functional groups and the inherent instability of the chloromethyl ester moiety. This document provides a comprehensive guide to a robust and scalable three-step manufacturing process, beginning with readily available L-phenylalanine. The described methodology emphasizes process control, safety, and the generation of a high-purity final product, validated by a suite of analytical techniques.
Introduction and Strategic Overview
L-phenylalanine and its derivatives are fundamental building blocks in modern pharmaceutical development, often incorporated to enhance molecular recognition, improve pharmacokinetic properties, or serve as chiral synthons.[] The target compound, (S)-chloromethyl 2-amino-3-phenylpropanoate, is particularly valuable as an alkylating agent capable of covalently linking to therapeutic molecules through nucleophilic groups like carboxylic acids or sulfonamides, thereby creating prodrugs.[2][3]
The primary challenge in synthesizing this intermediate lies in the selective esterification of the carboxylic acid in the presence of a nucleophilic amino group, while also ensuring the stability of the reactive chloromethyl ester. Direct esterification is not feasible. Therefore, a multi-step, protection-based strategy is required for a scalable and high-yielding process.
This guide details a validated three-step approach:
N-Protection: The amino group of L-phenylalanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions.
Chloromethyl Esterification: The N-Boc protected acid is converted to its cesium salt, which then undergoes efficient esterification with bromochloromethane. This method is superior to alternatives using hazardous reagents like chloromethyl chlorosulfate.[2]
N-Deprotection: The Boc group is removed under acidic conditions to yield the final product as a stable hydrochloride salt, which is readily purified by crystallization.
The logical flow of this manufacturing process is outlined below.
Caption: Overall workflow for the scalable synthesis.
Detailed Manufacturing Protocols
This section provides step-by-step protocols for the synthesis, purification, and analysis of the target compound. All operations should be performed in a well-ventilated fume hood by trained personnel.
Materials and Reagents
Reagent/Material
Grade
Supplier Recommendation
L-Phenylalanine
≥99%
Pharmaceutical Grade
Di-tert-butyl dicarbonate (Boc₂O)
≥98%
Reagent Grade
Dioxane
Anhydrous, ≥99.8%
ACS Grade
Sodium Bicarbonate (NaHCO₃)
≥99.5%
ACS Grade
Cesium Carbonate (Cs₂CO₃)
≥99.9%
High Purity
Bromochloromethane (CH₂BrCl)
≥99%
Reagent Grade
N,N-Dimethylformamide (DMF)
Anhydrous, ≥99.8%
ACS Grade
Dichloromethane (DCM)
≥99.8%
ACS Grade
Trifluoroacetic Acid (TFA)
≥99%
Reagent Grade
Methyl tert-butyl ether (MTBE)
≥99%
HPLC Grade
Ethyl Acetate (EtOAc)
≥99.5%
ACS Grade
Protocol 1: N-Boc Protection of L-Phenylalanine
This step masks the primary amine to prevent its interference in the subsequent esterification. The procedure is adapted from standard methods of Boc protection.[4]
Reaction Setup: To a 2 L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, add L-phenylalanine (165.2 g, 1.0 mol) and deionized water (500 mL).
Base Addition: Cool the resulting slurry to 10-15 °C. In a separate vessel, dissolve sodium bicarbonate (105 g, 1.25 mol) in deionized water (500 mL). Add this solution slowly to the reactor over 30 minutes, maintaining the temperature below 20 °C.
Boc Anhydride Addition: Prepare a solution of di-tert-butyl dicarbonate (229.2 g, 1.05 mol) in dioxane (500 mL). Add this solution dropwise to the reaction mixture over 1-2 hours.
Causality Note: The biphasic system with dioxane aids in the solubility of Boc anhydride, while the aqueous bicarbonate maintains the necessary alkaline pH for the reaction to proceed efficiently.
Reaction Monitoring: Allow the mixture to warm to room temperature (20-25 °C) and stir for 12-16 hours. Monitor the reaction for completion by Thin Layer Chromatography (TLC) (Mobile phase: 10% Methanol in DCM).
Work-up and Isolation:
Once complete, transfer the mixture to a separatory funnel and wash with hexane (2 x 250 mL) to remove unreacted Boc anhydride and dioxane.
Cool the aqueous layer to 5-10 °C and carefully acidify to pH 2-3 with 3M HCl. A white precipitate of N-Boc-L-phenylalanine will form.
Filter the solid, wash with cold deionized water (2 x 200 mL), and dry under vacuum at 40-45 °C to a constant weight.
Expected Outcome: A white crystalline solid with a typical yield of 90-95%.
Protocol 2: Synthesis of N-Boc-(S)-phenylalanine Chloromethyl Ester
This core step utilizes a highly efficient method for forming the chloromethyl ester from the corresponding cesium salt, which significantly improves yield and minimizes byproducts compared to other methods.[2][3]
Salt Formation: To a 2 L reactor, add N-Boc-L-phenylalanine (265.3 g, 1.0 mol), cesium carbonate (179.2 g, 0.55 mol), and anhydrous DMF (1 L).
Causality Note: Cesium carbonate is used to form the cesium carboxylate salt in situ. The large, soft cesium cation enhances the nucleophilicity of the carboxylate oxygen, facilitating its attack on the electrophilic bromochloromethane.
Reaction: Stir the mixture at room temperature for 1 hour to ensure complete salt formation. Add bromochloromethane (155.3 g, 1.2 mol) dropwise over 30 minutes. Heat the reaction mixture to 40-45 °C and stir for 4-6 hours.
In-Process Control: Monitor the reaction by HPLC until the starting material is consumed (<1% remaining).
Quenching and Extraction:
Cool the reaction to room temperature and pour it into a mixture of ice-cold water (2 L) and ethyl acetate (1 L).
Separate the organic layer. Wash it sequentially with 5% NaHCO₃ solution (2 x 500 mL), water (1 x 500 mL), and brine (1 x 500 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a viscous oil.
Expected Outcome: A pale yellow oil, which is the crude N-Boc-(S)-phenylalanine chloromethyl ester. The typical crude yield is 95-99%. This material is often used directly in the next step without further purification.
Protocol 3: Deprotection and Isolation of the Hydrochloride Salt
The final step removes the Boc protecting group and isolates the product as a stable, crystalline hydrochloride salt.
Deprotection: Dissolve the crude oil from the previous step in dichloromethane (DCM, 500 mL) and cool the solution to 0-5 °C.
Acidification: Slowly add a 4:1 mixture of DCM/Trifluoroacetic Acid (TFA) (250 mL) dropwise, keeping the internal temperature below 10 °C.[4]
Causality Note: TFA is a strong acid that efficiently cleaves the acid-labile Boc group. The reaction is exothermic and must be cooled to prevent potential side reactions.
Reaction Completion: Stir the reaction at room temperature for 2-3 hours. Monitor by TLC or HPLC until the N-Boc intermediate is fully consumed.
Isolation and Salt Formation:
Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and TFA.
Dissolve the resulting residue in a minimal amount of cold ethyl acetate (approx. 200 mL).
Add methyl tert-butyl ether (MTBE) (approx. 800 mL) dropwise with vigorous stirring until a white precipitate forms.
To ensure conversion to the hydrochloride salt for better crystallinity and stability, add a 2M solution of HCl in diethyl ether until the pH of a wet litmus paper test is acidic.
Stir the slurry at 0-5 °C for 2 hours.
Purification: Filter the white solid, wash with cold MTBE (2 x 200 mL), and dry under vacuum at 30-35 °C.
Expected Outcome: (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride as a white to off-white crystalline solid. Typical yield for this step is 80-88%.
Caption: Detailed reaction scheme and key reagents.
Analytical Quality Control
To ensure the final product meets the required specifications for use in drug development, a comprehensive set of analytical tests must be performed.
Test Parameter
Method
Specification
Appearance
Visual
White to off-white crystalline solid
Identity
¹H NMR, ¹³C NMR
Conforms to the reference spectrum
Identity
FT-IR
Conforms to the reference spectrum
Molecular Weight
ESI-MS
[M+H]⁺ corresponds to the theoretical value
Purity
HPLC/UPLC
≥98.0% (by area)
Chiral Purity (e.e.)
Chiral HPLC
≥99.5% (S)-enantiomer
Residual Solvents
GC-HS
Meets ICH Q3C limits
HPLC Method for Purity Analysis
A robust reverse-phase HPLC method is essential for monitoring reaction progress and confirming final product purity.[5]
Parameter
Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 2 min
Flow Rate
1.0 mL/min
Column Temp
30 °C
Detection
UV at 210 nm and 254 nm
Injection Volume
10 µL
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆): Expected signals include aromatic protons (~7.3-7.5 ppm), the chloromethyl protons (a singlet, ~5.8-6.0 ppm), the alpha-proton (a triplet, ~4.4-4.6 ppm), the beta-protons (a doublet of doublets, ~3.1-3.3 ppm), and a broad singlet for the amine protons (~8.5-9.0 ppm).
Mass Spectrometry (ESI+): The calculated exact mass for the free base C₁₀H₁₂ClNO₂ is 213.05. The primary ion observed will be [M+H]⁺ at m/z 214.06.[6]
Safety and Handling
Bromochloromethane: Is a suspected carcinogen and is toxic. Handle only in a closed system or a certified chemical fume hood.
Trifluoroacetic Acid (TFA): Is highly corrosive and causes severe skin burns and eye damage. Use appropriate PPE, including acid-resistant gloves and face shield.
Dichloromethane (DCM) & DMF: Are hazardous solvents. Avoid inhalation and skin contact.
Exothermic Reactions: The N-protection and deprotection steps can be exothermic. Ensure adequate cooling capacity and controlled reagent addition, especially during scale-up.
Conclusion
The described three-step synthesis provides a scalable, reliable, and high-yielding pathway to (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride. By employing a robust protection strategy and an efficient chloromethyl esterification using a cesium salt intermediate, this process avoids many of the pitfalls of alternative synthetic routes. The detailed protocols and analytical controls outlined in this document form a solid foundation for the consistent production of this key pharmaceutical intermediate, suitable for both research and commercial drug development programs.
References
Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. (2020). Available at: [Link]
Google Patents.US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester.
Google Patents.US8039662B2 - Process for the preparation of amino acid methyl esters.
Google Patents.CN103224437A - Amino acid methyl ester hydrochloride preparation.
Springer. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. (2019). Available at: [Link]
MDPI. Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (2008). Available at: [Link]
PubMed. Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor. (2009). Available at: [Link]
PMC. Design, synthesis, and mechanistic investigations of phenylalanine derivatives containing a benzothiazole moiety as HIV-1 capsid inhibitors with improved metabolic stability. Available at: [Link]
European Patent Office. EP0544205A2 - Method for preparing amino acid esters. Available at: [Link]
Google Patents.WO2021130163A1 - A process for the synthesis of melphalan.
Google Patents.Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. (1987).
ResearchGate. Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. (2003). Available at: [Link]
PMC. A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
Royal Society of Chemistry. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available at: [Link]
Google Patents.CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride.
National Measurement Institute, Australia. 3-Chlorocathinone - Analytical report. Available at: [Link]
PubMed. Scalable, catalytic asymmetric synthesis of syn, anti stereotriad building blocks for polypropionate antibiotics. (2006). Available at: [Link]
MDPI. Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. (2020). Available at: [Link]
PMC. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. (2023). Available at: [Link]
Royal Society of Chemistry. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. (2018). Available at: [Link]
Scilit. Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Available at: [Link]
Frontiers. Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase. (2023). Available at: [Link]
ResearchGate. Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. (2001). Available at: [Link]
CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. (2004). Available at: [Link]
ResearchGate. ChemInform Abstract: Concise Synthesis of Enantiomerically Pure (1′S,2′R)- and (1′R,2′S)-2S-Amino-3-(2′-aminomethyl-cyclopropyl)propionic Acid: Two E-Diastereoisomers of 4,5-Methano-L-lysine. (2014). Available at: [Link]
PMC. Metabolic engineering for the production of l-phenylalanine in Escherichia coli. (2019). Available at: [Link]
PMC. Improved Synthesis of 2-Trifluoromethyl-10-aminopropylphenothiazine. (2017). Available at: [Link]
UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]
MDPI. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Available at: [Link]
Technical Support Center: Optimizing Yields in (S)-Chloromethyl 2-Amino-3-phenylpropanoate Synthesis
Welcome to the Technical Support Center. The synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate—a critical intermediate in the development of prodrugs and peptide conjugates—is notoriously challenging.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate—a critical intermediate in the development of prodrugs and peptide conjugates—is notoriously challenging. The inherent instability of the chloromethyl ester moiety and the nucleophilicity of the free
-amine often lead to poor yields, epimerization, or polymerization.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure high-yielding, reproducible syntheses.
Quantitative Data Summary: Evolution of Synthetic Methodologies
Historically, the choice of alkylating agent and base has been the primary determinant of reaction yield. The table below summarizes the causality between reagent selection and common failure modes.
Caption: Mechanistic pathways in the synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate.
Troubleshooting Guide (FAQs)
Q1: Why am I isolating a high-molecular-weight by-product instead of the chloromethyl ester?A1: You are likely observing the formation of a gem-diester (formaldehyde acetal). This occurs when the newly formed chloromethyl ester is attacked by a second molecule of the unreacted amino acid carboxylate. Historically, using chloroiodomethane and triethylamine favored this pathway, limiting yields to 9–25%[1].
Solution: Switch your alkylating agent. Utilizing chloromethyl chlorosulfate (CMCS) under biphasic conditions[2] or reacting the cesium salt of the amino acid with a large excess of bromochloromethane[1] kinetically favors mono-alkylation and suppresses gem-diester formation.
Q2: My final product degrades rapidly into an insoluble mass. How do I stabilize it?A2: The free base of (S)-chloromethyl 2-amino-3-phenylpropanoate is highly unstable. The nucleophilic
-amine will rapidly attack the electrophilic chloromethyl group of adjacent molecules, leading to self-condensation and polymerization.
Solution: Never isolate the free base. The final deprotection of the N-Boc intermediate must be performed under strictly anhydrous acidic conditions (e.g., 4M HCl in dioxane) to yield the hydrochloride salt. The protonated amine is non-nucleophilic, rendering the molecule stable for storage at -20°C.
Q3: I am losing optical purity (epimerization) during the esterification step. What is causing this?A3: Epimerization at the
-carbon is caused by the use of excessively strong bases or prolonged reaction times, which abstract the chiral -proton.
Solution: When preparing the cesium salt for the bromochloromethane route, strictly monitor the pH. Add aqueous cesium carbonate only until pH 6.5 is reached[1]. Do not exceed pH 7.0. Alternatively, use the CMCS phase-transfer method, which utilizes mild sodium bicarbonate at 0°C[2].
Q4: The chloromethyl ester hydrolyzes during the aqueous workup. How can I prevent this?A4: Chloromethyl esters are highly sensitive to aqueous hydrolysis, especially at elevated temperatures or extreme pH.
Solution: Keep all aqueous workups strictly at or below 5°C. When using the CMCS method, ensure the biphasic separation is performed rapidly. Dry the organic layer immediately over anhydrous Na
SO.
Detailed Experimental Protocols
Protocol A: Synthesis via Chloromethyl Chlorosulfate (Phase-Transfer Method)[2]
This method is ideal for rapid synthesis using mild bases, preventing epimerization.
Preparation: Dissolve 10 mmol of N-Boc-L-phenylalanine in 50 mL of dichloromethane (DCM).
Biphasic Setup: Add 50 mL of saturated aqueous NaHCO
and 1 mmol of tetrabutylammonium hydrogen sulfate (phase-transfer catalyst).
Temperature Control: Cool the vigorously stirring biphasic mixture to 0°C.
Self-Validation Check: Ensure the internal temperature is ≤ 2°C before proceeding to prevent hydrolysis of the incoming reagent.
Alkylation: Dropwise add a solution of chloromethyl chlorosulfate (12 mmol) in 10 mL DCM over 15 minutes.
Monitoring: Stir for 2 hours at room temperature. Monitor by TLC (Hexane:EtOAc 5:1). The reaction is complete when the starting material (R
~0.1) is replaced by the product (R ~0.6).
Isolation: Separate the organic layer, wash with ice-cold brine (2 x 30 mL), and dry immediately over anhydrous Na
SO. Concentrate in vacuo to yield N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate.
Protocol B: Synthesis via Bromochloromethane (Cesium Salt Method)[1]
This method uses a large excess of alkylating agent to kinetically outcompete gem-diester formation.
Salt Formation: Suspend 10 mmol of N-Boc-L-phenylalanine in 50 mL of EtOH/H
O (7:3 v/v).
Neutralization: Insert a calibrated pH electrode. Add 1M aqueous Cs
CO dropwise until the pH reaches exactly 6.5.
Self-Validation Check: Do not exceed pH 7.0. Relying on a calibrated meter rather than indicator paper is critical to prevent base-catalyzed epimerization.
Drying: Evaporate the solvent under reduced pressure and dry the resulting white cesium salt in vacuo for 12 hours.
Alkylation: Dissolve the cesium salt in 30 mL of dry DMF. Add 70 mL of bromochloromethane.
Reaction: Stir in the dark at room temperature for 20 hours.
Isolation: Filter the precipitated cesium bromide. Evaporate the filtrate to dryness to isolate the protected ester.
Protocol C: Deprotection to the Hydrochloride Salt
Critical step to prevent self-condensation of the final product.
Preparation: Dissolve 5 mmol of N-Boc-(S)-chloromethyl 2-amino-3-phenylpropanoate in 10 mL of anhydrous DCM.
Cooling: Cool to 0°C under an inert atmosphere (N
or Ar).
Deprotection: Add 10 mL of 4M HCl in dioxane.
Monitoring: Stir for 1 hour at room temperature.
Self-Validation Check: The evolution of CO
gas will cease when deprotection is complete.
Precipitation: Concentrate the mixture under reduced pressure. Triturate the residue with anhydrous diethyl ether to precipitate (S)-chloromethyl 2-amino-3-phenylpropanoate hydrochloride as a white solid. Store immediately at -20°C under desiccation.
Troubleshooting Logic Tree
Caption: Diagnostic logic tree for troubleshooting low yields in chloromethyl ester synthesis.
References
Gomes, P., Santos, M. I., Trigo, M. J., Castanheiro, R., & Moreira, R. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications. URL:[Link]
Harada, N., Hongu, M., Tanaka, T., Kawaguchi, T., Hashiyama, T., & Tsujihara, K. (1994). A Simple Preparation of Chloromethyl Esters of the Blocked Amino Acids. Synthetic Communications. URL:[Link]
Solving solubility issues with (S)-chloromethyl 2-amino-3-phenylpropanoate
Technical Support Center: (S)-chloromethyl 2-amino-3-phenylpropanoate Executive Summary: The "Dual Personality" Challenge You are likely encountering difficulties with (S)-chloromethyl 2-amino-3-phenylpropanoate because...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: (S)-chloromethyl 2-amino-3-phenylpropanoate
Executive Summary: The "Dual Personality" Challenge
You are likely encountering difficulties with (S)-chloromethyl 2-amino-3-phenylpropanoate because this molecule possesses a chemical "dual personality" that creates a solubility paradox:
Hydrophobic Core: The phenylalanine side chain (phenyl ring) and the esterification of the carboxyl group significantly reduce water solubility compared to the free amino acid.
Reactive Instability: The chloromethyl group is an electrophilic "warhead." It is designed to be reactive (often used for alkylation or as a prodrug moiety). Consequently, it is highly susceptible to hydrolysis in aqueous buffers, leading to rapid degradation into the parent acid and toxic formaldehyde/HCl byproducts.
This guide provides a self-validating system to dissolve this compound without precipitating it or destroying its chemical activity.[1]
Module 1: Solvent Selection & Stock Preparation
The Golden Rule: Never attempt to dissolve the solid directly in aqueous buffer (PBS, Tris, Water). This will result in immediate precipitation or uncontrolled hydrolysis.
Solvent Compatibility Matrix
Solvent
Solubility Rating
Stability Rating
Application Notes
DMSO (Anhydrous)
Excellent (>50 mg/mL)
High
Preferred.[1] Use high-grade (99.9%) anhydrous DMSO.[1][2] Hygroscopic nature requires aliquoting.
DMF
Good (>30 mg/mL)
Moderate
Good alternative if DMSO interferes with downstream assays. prone to amine degradation over time.
Ethanol/Methanol
Moderate
Low
Avoid. Nucleophilic attack by alcohols can cause transesterification or solvolysis of the chloromethyl group.
PBS / Water
Poor (<1 mg/mL)
Critical Failure
Do not use for stock. Rapid hydrolysis ( < 30 mins at pH 7.4).
Equilibrate: Allow the product vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid (which triggers hydrolysis).
Solubilize: Add anhydrous DMSO directly to the vial or weigh the solid into a glass vial.
Why Glass? Chloromethyl esters can leach plasticizers from certain microcentrifuge tubes over long storage.
Vortex: Vortex vigorously for 30 seconds. If the solution is hazy, sonicate in a water bath for 5 minutes at ambient temperature.
Verify: The solution must be optically clear. Any turbidity indicates incomplete solubilization or moisture contamination.
Module 2: The "Step-Down" Dilution Method
The most common user complaint is: "I added my DMSO stock to my cell media, and it turned cloudy."
This occurs due to Solvent Shock . The hydrophobic phenyl ring aggregates faster than the DMSO can disperse into the water. You must use an intermediate dilution step.
Protocol B: Precipitation-Free Aqueous Dilution
Objective: Dilute 10 mM Stock
100 M Assay Buffer.
Prepare Intermediate (10x):
Dilute your 10 mM Master Stock 1:10 into a co-solvent buffer (e.g., PBS + 10% Glycerol or PBS + 5% Tween-80).[1]
Result: 1 mM solution. The surfactant/viscosity agent stabilizes the hydrophobic molecules during the transition.
Final Dilution (1x):
Pipette the assay buffer (e.g., Cell Media) into the tube first.
Slowly add the 1 mM Intermediate solution while vortexing gently.
Immediate Use:
Chloromethyl esters have a half-life (
) of approx. 15–60 minutes in pH 7.4 buffers due to hydrolysis [1].[1] Do not store aqueous dilutions.
Module 3: Troubleshooting Decision Tree
The following logic flow (visualized via Graphviz) helps you diagnose "crashing out" versus "chemical degradation."
Figure 1: Decision matrix for solubilization and dilution. Note the critical failure point when attempting direct aqueous dissolution.
Module 4: Frequently Asked Questions (FAQs)
Q1: My compound lost activity after 2 hours in the assay buffer. Why?A: This is likely Chemical Hydrolysis , not solubility. The chloromethyl ester moiety is electrophilic and reacts with water (hydrolysis) or nucleophiles in your buffer.
Fix: Avoid buffers with primary amines (like Tris or Glycine ) as they will react with the chloromethyl group, neutralizing the compound [2]. Use HEPES, MOPS, or PBS.
Fix: Prepare fresh dilutions immediately before application. Do not use "day-old" dilutions.
Q2: Can I use the HCl salt form to improve water solubility?A: While the HCl salt of the amine is more water-soluble, it creates an acidic micro-environment that might temporarily stabilize the ester. However, once buffered to pH 7.4, the free base characteristics (hydrophobicity) return, and the hydrolysis clock starts. The salt form aids dissolution but does not prevent degradation or precipitation at physiological pH [3].
Q3: The solution turns yellow when dissolved in DMF.A: This indicates the presence of free amines in the DMF (decomposition product dimethylamine) reacting with your compound.
Fix: Use fresh, "Sequencing Grade" or "Amine-Free" DMF.[1] Alternatively, switch to DMSO.
References
Bundgaard, H., et al. (1991). Water-soluble, solution-stable, and biolabile N-substituted (aminomethyl)benzoate ester prodrugs of acyclovir.[1][3] Pharmaceutical Research, 8(9), 1087-93.[1][3]
BenchChem Technical Support. (2025). Technical Support Center: Hydrophobic NHS Esters in Aqueous Buffers (Analogous Reactivity Guide). BenchChem.
Cayman Chemical. (2022).[4] Product Information: N-Acetyl-L-phenylalanine (Solubility of Phenylalanine Derivatives).[1][4] Cayman Chemical Product Guidelines.
Technical Support Center: Degradation of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate in Aqueous Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-chloromethyl 2-amino-3-phenylpropanoate. This guide provides in-depth troubleshooting advice and fr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-chloromethyl 2-amino-3-phenylpropanoate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in aqueous solutions. Understanding the stability and degradation pathways of this molecule is critical for experimental accuracy, formulation development, and ensuring the integrity of your research.
Introduction: The Chemical Instability of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
(S)-chloromethyl 2-amino-3-phenylpropanoate is a reactive molecule due to the presence of two key functional groups: a primary amine and a chloromethyl ester. The primary amine can act as an internal nucleophile, and the chloromethyl ester is susceptible to hydrolysis. These characteristics make the compound prone to degradation in aqueous environments, primarily through two competing pathways: intramolecular cyclization and hydrolysis. The predominant pathway is highly dependent on the pH of the solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of (S)-chloromethyl 2-amino-3-phenylpropanoate in an aqueous solution?
A1: The two main degradation products are (S)-3-benzylpiperazine-2,5-dione, formed through intramolecular cyclization, and (S)-2-amino-3-phenylpropanoic acid (L-phenylalanine), which results from the hydrolysis of the ester bond. The formation of these products is highly pH-dependent.
Q2: Why am I observing a rapid loss of my starting material in solution?
A2: The rapid loss of (S)-chloromethyl 2-amino-3-phenylpropanoate is expected in aqueous solutions due to its inherent instability. The rate of degradation is significantly influenced by pH and temperature. Neutral to basic conditions can particularly accelerate the intramolecular cyclization to form the diketopiperazine derivative[1][2].
Q3: How does pH affect the stability of the compound?
A3: The pH of the aqueous solution is a critical factor in determining the degradation pathway and rate[2].
Acidic pH (below ~4): Hydrolysis of the chloromethyl ester to L-phenylalanine is generally favored.
Neutral to Basic pH (above ~6): Intramolecular cyclization is the predominant pathway, leading to the formation of (S)-3-benzylpiperazine-2,5-dione. This is analogous to the degradation of aspartame, which also forms a diketopiperazine derivative under similar conditions[1].
Q4: Can I store (S)-chloromethyl 2-amino-3-phenylpropanoate in a buffer solution?
A4: While it may be necessary for your experimental setup, be aware that buffered solutions will contribute to the degradation of the compound. The type and concentration of the buffer can also influence the degradation rate[2]. If storage in solution is unavoidable, use a low-concentration acidic buffer (pH < 4) and store at low temperatures (2-8°C) for the shortest possible time.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent results and poor reproducibility in biological assays.
Potential Cause
Troubleshooting Steps
Scientific Rationale
Degradation of the active compound during the experiment.
1. Prepare fresh solutions of (S)-chloromethyl 2-amino-3-phenylpropanoate immediately before use. 2. If using a buffer, ensure it is acidic (pH < 4) to minimize cyclization. 3. Perform time-course stability studies in your experimental media to quantify the rate of degradation.
The compound's short half-life in aqueous media, especially at neutral or basic pH, can lead to a decrease in the effective concentration over the course of an experiment, resulting in variability.
Formation of interfering degradation products.
1. Identify the degradation products using HPLC-MS. 2. Test the biological activity of the identified degradation products (L-phenylalanine and (S)-3-benzylpiperazine-2,5-dione) in your assay to determine if they have any confounding effects.
The degradation products may have their own biological activities or could interfere with the assay, leading to erroneous results.
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
Potential Cause
Troubleshooting Steps
Scientific Rationale
On-instrument or in-sample degradation.
1. Confirm the identity of the new peaks using mass spectrometry[3][4][5]. The expected masses would correspond to L-phenylalanine and (S)-3-benzylpiperazine-2,5-dione. 2. Analyze samples immediately after preparation and use a cooled autosampler if possible. 3. Adjust the pH of your mobile phase to acidic conditions to minimize on-column degradation.
The aqueous environment of the HPLC mobile phase and the sample vial can cause the compound to degrade, leading to the appearance of new peaks over time.
Reaction with mobile phase components.
1. Simplify your mobile phase to acetonitrile/water with an acidic modifier like formic acid or trifluoroacetic acid. 2. Avoid using buffers in the mobile phase if possible, or use volatile acidic buffers compatible with mass spectrometry.
Complex mobile phases or those with a higher pH can accelerate the degradation of the analyte on the column.
Degradation Pathways and Experimental Workflows
Predicted Degradation Pathways
The degradation of (S)-chloromethyl 2-amino-3-phenylpropanoate in aqueous solution is primarily governed by the pH. The following diagram illustrates the two main competing pathways.
Caption: Predicted degradation pathways of (S)-chloromethyl 2-amino-3-phenylpropanoate in aqueous solution.
Experimental Workflow for Degradation Product Analysis
The following workflow outlines the steps for conducting a forced degradation study and identifying the resulting products. Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods[6][7].
Caption: Workflow for forced degradation studies.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the compound under controlled conditions to identify potential degradation products and understand its stability profile.
Materials:
(S)-chloromethyl 2-amino-3-phenylpropanoate
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
High-purity water
pH meter
Incubator or water bath
Procedure:
Acidic Degradation: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours[2].
Basic Degradation: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at room temperature for 4 hours[2].
Neutral Degradation: Dissolve the compound in high-purity water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute with the mobile phase for HPLC analysis.
Protocol 2: HPLC-UV/MS Method for the Analysis of Degradation Products
This method is suitable for separating the parent compound from its primary degradation products.
Parameter
Recommendation
Column
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection
UV at 215 nm and 254 nm[8]. Mass Spectrometry (ESI+) for identification.
Injection Volume
10 µL
Expected Elution Order: L-phenylalanine (most polar) will elute first, followed by (S)-3-benzylpiperazine-2,5-dione, and finally the parent compound, (S)-chloromethyl 2-amino-3-phenylpropanoate (most non-polar).
References
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]
Asadi, M., Ghasemzadeh, A., & Hosseini, M. (2018). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Pharmaceutical and Biomedical Research, 4(2), 31-37.
Pattanaargson, S., & Srijaranai, S. (2001). Aspartame Degradation in Solutions at Various pH Conditions. Journal of Food Science, 66(7), 948-951.
Gary, J. B., & Laremore, T. N. (2007). Identification of biodegradation products formed by L-phenylalanine based segmented polyurethaneureas. Journal of the American Society for Mass Spectrometry, 18(9), 1645-1654.
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Kim, H., & Lee, D. (2017). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 2(11), 7853-7861.
Damer, B., & Deamer, D. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Membranes, 12(9), 858.
Hidalgo, F. J., & Zamora, R. (2017). Formation of phenylacetic acid and benzaldehyde by degradation of phenylalanine in the presence of lipid hydroperoxides: New routes in the amino acid degradation pathways initiated by lipid oxidation products. Food Chemistry, 228, 596-603.
Lavanant, H., & Afonso, C. (2014). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. Journal of Mass Spectrometry, 49(1), 69-73.
BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Retrieved from [Link]
Plaçais, C., Donnard, M., Panossian, A., Vors, J. P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915-4919.
Storage conditions to maximize stability of (S)-chloromethyl 2-amino-3-phenylpropanoate
This technical guide details the storage and stability protocols for (S)-chloromethyl 2-amino-3-phenylpropanoate (CAS: 765837-42-1). Technical Support Center: Stability & Storage Guide Compound: (S)-chloromethyl 2-amino-...
As a Senior Application Scientist, I must emphasize that this compound represents a "stability paradox." It contains a nucleophile (the amino group) and a potent electrophile (the chloromethyl moiety) within the same molecular framework.
The Risk: If the amine is not fully protonated (i.e., maintained as a salt), it will attack the chloromethyl group of a neighboring molecule, leading to rapid intermolecular polymerization .
The Solution: Stability is only achievable if the compound is stored as a dry hydrochloride salt at low temperatures. The free base is transient and unstable.
Troubleshooting Guide (Diagnostic Q&A)
Issue 1: The solid has turned from white/off-white to yellow or orange.
Diagnosis:Autocatalytic Polymerization.
Cause: The material likely absorbed moisture, causing partial hydrolysis. This releases the free amine, which then attacks the remaining chloromethyl esters, forming oligomers. The color change indicates conjugated by-products or oxidation.
Action:
Perform a solubility test in dry methanol or acetonitrile. If insoluble residue remains, polymerization has occurred.
Discard. The purity is compromised, and purification is rarely successful due to the similarity of oligomer polarity.
Issue 2: A strong, pungent odor (like formaldehyde or vinegar) is detected upon opening the vial.
Diagnosis:Hydrolytic Degradation.
Cause: Exposure to atmospheric moisture. The chloromethyl ester bond is highly labile. Hydrolysis yields L-Phenylalanine, Formaldehyde (the source of the odor), and Hydrochloric Acid.
Action:
Check pH of a 1% aqueous solution (if intended for immediate disposal). A pH significantly lower than the expected salt pH indicates excess HCl generation.
This reaction is irreversible.[1] Material must be replaced.
Issue 3: HPLC analysis shows a new peak at the solvent front (highly polar).
Diagnosis:Parent Acid Reversion.
Cause: The ester has cleaved, leaving free L-Phenylalanine.
Action:
Verify the solvent used for HPLC sample prep. Never use water or alcohols for long-term sample storage.
Protocol Adjustment: Dissolve samples in anhydrous Acetonitrile/0.1% TFA immediately before injection.
Optimized Storage Protocols
To maximize stability, you must arrest the thermodynamic drive toward hydrolysis and polymerization.
A. The "Golden Rules" of Storage
Parameter
Requirement
Scientific Rationale
Temperature
-20°C (Minimum)
Reduces the kinetic rate of spontaneous hydrolysis and alkylation.
Atmosphere
Argon or Nitrogen
Displaces oxygen (prevents oxidation) and moisture (prevents hydrolysis).
Physical Form
Hydrochloride Salt
Protonating the amine () removes its nucleophilicity, preventing self-polymerization.
Figure 1: Decision workflow for initial handling and storage. Immediate conversion to salt form is mandatory for survival of the molecule.
Degradation Mechanism Visualization
Understanding how the molecule fails allows you to prevent it.
Figure 2: Primary degradation pathways. Note that moisture triggers hydrolysis, while basic conditions trigger polymerization.
Frequently Asked Questions (FAQs)
Q1: Can I prepare a stock solution of this compound for weekly use?A:Absolutely not. In solution, the rotational freedom increases, enhancing the probability of intermolecular reactions. Even in anhydrous DMSO, the half-life is significantly reduced compared to the solid state.
Best Practice: Weigh out only what is needed for the immediate experiment (single-use aliquots).
Q2: Why does the protocol specify "Bromochloromethane" in synthesis references?A: While you are asking about storage, the synthesis context explains the stability. Chloromethyl esters are often synthesized using bromochloromethane to avoid the harsher conditions of other methods. This emphasizes the moiety's sensitivity to harsh reagents.
Q3: Is this compound light sensitive?A: While not a primary photo-degradant, alpha-halo carbonyls can undergo radical cleavage under intense UV light. Store in amber vials as a precautionary measure, but prioritize moisture control.
Q4: How do I safely dispose of degraded material?A: Degraded material may contain formaldehyde (a carcinogen) and alkylating oligomers. Quench with aqueous ammonium hydroxide (to neutralize potential alkylating agents) before disposal in the halogenated waste stream.
References
ChemicalBook. (2024). (S)-chloromethyl 2-amino-3-phenylpropanoate Product Properties & CAS 765837-42-1. Retrieved from
Gomes, P., et al. (2003).[2] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications. Retrieved from
National Institutes of Health (NIH). (2004). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from
Fisher Scientific. (2025).[3] Safety Data Sheet: L-Phenylalanine Methyl Ester Hydrochloride. (General stability data for amino acid ester salts). Retrieved from
Troubleshooting side reactions when using (S)-chloromethyl 2-amino-3-phenylpropanoate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (S)-chloromethyl 2-amino-3-phenylpropanoate in their synthetic workflows. As a key building bl...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and professionals in drug development who are utilizing (S)-chloromethyl 2-amino-3-phenylpropanoate in their synthetic workflows. As a key building block in peptide synthesis and other organic transformations, its effective use is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions to mitigate common side reactions and optimize experimental outcomes.
I. Understanding the Molecule and Its Challenges
(S)-chloromethyl 2-amino-3-phenylpropanoate is a derivative of the amino acid L-phenylalanine. The presence of a reactive chloromethyl ester group, a primary amine, and a chiral center makes this compound susceptible to several side reactions. Understanding the underlying mechanisms of these undesired pathways is the first step toward effective troubleshooting.
The primary challenges encountered when using this reagent include:
Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction that leads to a stable six-membered ring, resulting in the loss of the desired product.
Racemization: The loss of stereochemical integrity at the α-carbon, leading to a mixture of enantiomers.
Hydrolysis: The cleavage of the ester bond by water, yielding the corresponding carboxylic acid.
II. Troubleshooting Guide: A Problem-and-Solution Approach
This section addresses specific issues you may encounter during your experiments, providing probable causes and actionable solutions.
Problem 1: Low Yield of Desired Product with Concurrent Formation of a Major Byproduct Identified as a Diketopiperazine.
Probable Cause: The free primary amine of one molecule attacks the electrophilic carbonyl carbon of the ester group on a second molecule, followed by an intramolecular cyclization. This is particularly prevalent under basic conditions or upon prolonged heating.
Solutions:
Protect the Amine: The most effective way to prevent DKP formation is to protect the primary amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[1] The Boc group can be removed later in the synthetic sequence under acidic conditions.[1][2][3]
Control of Reaction Conditions:
Temperature: Maintain low temperatures (0 °C to room temperature) to minimize the rate of the intramolecular cyclization.
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine (TEA).[4]
Reaction Time: Monitor the reaction closely and work it up as soon as the desired transformation is complete to avoid prolonged exposure to conditions that favor DKP formation.
Experimental Protocol: N-Boc Protection of (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
Dissolve (S)-chloromethyl 2-amino-3-phenylpropanoate in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Add a slight excess (1.1 equivalents) of di-tert-butyl dicarbonate (Boc)₂O.
Slowly add 1.2 equivalents of a non-nucleophilic base, such as DIPEA.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
Upon completion, quench the reaction with a mild aqueous acid (e.g., 1M HCl) and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected product.
Problem 2: Loss of Optical Purity in the Final Product.
Probable Cause: Racemization at the α-carbon can occur, particularly during activation of the carboxyl group or in the presence of a base. The formation of an oxazolinone intermediate is a common mechanism for racemization.[5]
Solutions:
Use of Racemization Suppressors: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used during coupling reactions to minimize racemization.[4][6]
Choice of Base: As with DKP formation, the choice of base is critical. Use sterically hindered bases like DIPEA or 2,4,6-collidine, which are less likely to deprotonate the α-carbon.[4]
Temperature Control: Perform reactions at the lowest temperature at which a reasonable reaction rate is observed.
Table 1: Recommended Bases for Minimizing Racemization
Base
Structure
pKa of Conjugate Acid
Key Advantage
N,N-Diisopropylethylamine (DIPEA)
[(CH₃)₂CH]₂NCH₂CH₃
~10.75
Sterically hindered, reducing the likelihood of α-proton abstraction.
2,4,6-Collidine
(CH₃)₃C₅H₂N
~7.4
A weaker, sterically hindered base suitable for sensitive substrates.[4]
N-Methylmorpholine (NMM)
C₅H₁₁NO
~7.4
A commonly used base with moderate steric hindrance.
Problem 3: Presence of Phenylalanine in the Reaction Mixture.
Probable Cause: The chloromethyl ester is susceptible to hydrolysis, especially in the presence of water and acid or base.
Solutions:
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Aprotic Solvents: Use aprotic solvents that do not participate in hydrolysis, such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
Control of pH: Avoid strongly acidic or basic aqueous workups if possible. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution for neutralization, followed by a brine wash, and perform the steps quickly at low temperatures.
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for (S)-chloromethyl 2-amino-3-phenylpropanoate?
A1: To maintain its integrity, the compound should be stored at low temperatures (-20°C is recommended) under a dry, inert atmosphere.[7] This minimizes degradation through hydrolysis and potential self-reaction.
Q2: Can I use (S)-chloromethyl 2-amino-3-phenylpropanoate directly in peptide synthesis without N-protection?
A2: While possible for the synthesis of very short peptides or under carefully controlled conditions, it is highly discouraged. The unprotected primary amine significantly increases the risk of side reactions, most notably diketopiperazine formation, which will truncate the peptide chain.[8]
Q3: My reaction is sluggish. Can I heat the reaction mixture?
A3: Heating is generally not recommended as it can significantly accelerate side reactions like diketopiperazine formation and racemization.[9] If the reaction is slow, consider alternative strategies such as using a more polar aprotic solvent to improve solubility and reaction rates, or employing a suitable catalyst if applicable to your specific transformation.
Q4: What analytical techniques are best for monitoring the progress of reactions involving this compound?
A4: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis of product purity and the presence of side products, High-Performance Liquid Chromatography (HPLC), especially chiral HPLC, is invaluable for detecting racemization. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the desired product and identification of byproducts.
IV. Visualizing Key Side Reactions
To aid in understanding the primary side reactions, the following diagrams illustrate the mechanistic pathways.
Caption: Mechanism of Diketopiperazine Formation.
Caption: Racemization through an Oxazolinone Intermediate.
V. References
Vertex AI Search. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved February 27, 2026.
Vertex AI Search. (n.d.). Racemization in Peptide Synthesis. Mechanism-specific Models - RSC Publishing. Retrieved February 27, 2026.
Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved February 27, 2026.
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved February 27, 2026.
Gaus, K., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed, 9(1), 1-8.
Vertex AI Search. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Retrieved February 27, 2026.
White Rose Research Online. (n.d.). Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Retrieved February 27, 2026.
BenchChem. (2025). Technical Support Center: Optimizing Chloromethylation of Thiophene.
European Patent Office. (1987). Process for producing L-aspartyl-L-phenylalanine and its diketopiperazine.
Boehm, M. F., & Bada, J. L. (1984). Racemization of aspartic acid and phenylalanine in the sweetener aspartame at 100 degrees C. PNAS, 81(16), 5263-5266.
ACS Publications. (2025). Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide Synthesis.
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. datapdf.com.
Organic Chemistry Portal. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
PMC - NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
ChemScene. (n.d.). Methyl (S)-2-amino-3-(2-chlorophenyl)propanoate hydrochloride. Retrieved February 27, 2026.
BenchChem. (n.d.). Application Notes and Protocols: Deprotection of N-Boc-Allylglycine Methyl Ester. Retrieved February 27, 2026.
AMERICAN ELEMENTS®. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4. Retrieved February 27, 2026.
RSC Publishing - Rsc.org. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
Technical Support Center: Purification of Crude (S)-Chloromethyl 2-Amino-3-Phenylpropanoate
Welcome to the technical support center for the purification of crude (S)-chloromethyl 2-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of crude (S)-chloromethyl 2-amino-3-phenylpropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming common challenges encountered during the purification of this critical chiral intermediate.
Introduction
(S)-chloromethyl 2-amino-3-phenylpropanoate, often used in the form of its hydrochloride salt, is a key building block in the synthesis of various pharmaceuticals. Its purity, both chemical and enantiomeric, is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide addresses frequently asked questions and provides structured troubleshooting workflows to help you achieve the desired purity of your product.
Diagram: General Purification Workflow
Caption: General workflow for the purification of (S)-chloromethyl 2-amino-3-phenylpropanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (S)-chloromethyl 2-amino-3-phenylpropanoate?
A1: The impurity profile can vary depending on the synthetic route, but typically includes:
Unreacted Starting Materials: L-phenylalanine and reagents used for esterification, such as thionyl chloride or chloromethyl methyl ether.[3][4]
Diastereomers: The presence of the (R)-enantiomer is a critical impurity that needs to be controlled and removed.
Byproducts of Esterification: Depending on the method, byproducts can form. For instance, if chloromethyl methyl ether is used, impurities like methyl acetate might be present.[5]
Hydrolysis Products: The chloromethyl ester is susceptible to hydrolysis, which can lead to the formation of L-phenylalanine and formaldehyde.
Diketopiperazine: Cyclization of the amino acid ester can occur, especially under certain pH and temperature conditions.[3]
Q2: My crude product is a persistent oil and will not crystallize. What are the initial steps to address this?
A2: Oiling out is a common issue when the melting point of the compound or a mixture with impurities is below the temperature of the solution.[3] Here are some initial troubleshooting steps:
Ensure Complete Dissolution: Re-dissolve the oil in a minimal amount of a "good" solvent (one in which it is highly soluble) with gentle warming.[6]
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then transfer it to a refrigerator. Rapid cooling often promotes the formation of oils.[3]
Scratching: Use a glass rod to scratch the inner surface of the flask at the air-solvent interface. This can create nucleation sites for crystal growth.[3]
Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to induce crystallization.
Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether. This can sometimes wash away impurities that are inhibiting crystallization and induce solidification of the product.[6]
Q3: What is the recommended method for determining the chemical and enantiomeric purity of the final product?
A3: A combination of analytical techniques is essential for a comprehensive assessment of purity:
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity.[1][7] A normal phase separation using a chiral stationary phase (CSP) is often effective.[8] Reversed-phase HPLC with UV detection can be used to assess chemical purity by separating the main compound from other impurities.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual solvents or major impurities.
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the desired product.
Thin-Layer Chromatography (TLC): A quick and useful tool for monitoring the progress of purification and for initial purity assessment.
Troubleshooting Guides
Issue 1: Presence of the (R)-Enantiomer (Diastereomeric Impurity)
The presence of the unwanted (R)-enantiomer is a significant challenge in chiral synthesis and purification.
Root Cause Analysis
Incomplete Chiral Resolution: If the synthesis involves a resolution step, it may not have gone to completion.[10]
Racemization: The chiral center of the amino acid ester can be susceptible to racemization under harsh reaction conditions (e.g., strong base or high temperatures).[11]
Troubleshooting Workflow
Caption: Decision workflow for removing the (R)-enantiomer.
Detailed Protocols
Protocol 1: Fractional Recrystallization
Fractional recrystallization can sometimes be effective for separating diastereomers if they form salts with a chiral resolving agent. However, for enantiomers, this is generally not feasible without derivatization.
Protocol 2: Preparative Chiral Chromatography
This is often the most effective method for separating enantiomers on a larger scale.
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns are often a good starting point for amino acid derivatives.[8]
Mobile Phase Optimization: Develop an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).[8] The ratio will need to be optimized to achieve good separation (resolution > 1.5).
Loading and Elution: Dissolve the crude product in the mobile phase and load it onto the column. Collect fractions and analyze them by chiral HPLC to identify the pure fractions of the (S)-enantiomer.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Chiral HPLC Conditions
Parameter
Condition
Column
Chiralpak® IA or similar amylose-based CSP
Mobile Phase
Hexane:Isopropanol (80:20 v/v)
Flow Rate
1.0 mL/min
Detection
UV at 220 nm
Temperature
25 °C
Issue 2: Hydrolysis of the Chloromethyl Ester
The chloromethyl ester group is reactive and can hydrolyze, particularly in the presence of water or nucleophiles.
Root Cause Analysis
Moisture in Solvents or Reagents: Using solvents or reagents that have not been properly dried.
Aqueous Workup: Prolonged exposure to aqueous layers during extraction.
Improper Storage: Storing the compound under non-anhydrous conditions.
Troubleshooting and Prevention
Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Minimize Contact with Water: During workup, perform extractions quickly and efficiently. Wash organic layers with brine to remove residual water.
Drying Agents: Use an appropriate drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to dry the organic solution before solvent evaporation.
Proper Storage: Store the purified product in a desiccator over a drying agent.
Issue 3: Low Yield After Recrystallization
Low recovery after recrystallization can be frustrating and impact the overall efficiency of the synthesis.
Root Cause Analysis
Using Too Much Solvent: This is a common mistake that leads to a significant portion of the product remaining dissolved in the mother liquor.[6]
Cooling Too Rapidly: Can lead to the formation of fine crystals that are difficult to filter and can trap impurities.
Product is Highly Soluble in the Chosen Solvent System: The selected solvent pair may not be optimal for your compound.
Optimization Strategies
Solvent Selection: The ideal solvent system will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Experiment with different solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).[6]
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
Controlled Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.
Mother Liquor Recovery: Concentrate the mother liquor and attempt a second recrystallization to recover more product.
References
Canada.ca. (2017, May 4). Bis(Chloromethyl) Ether and Chloromethyl Methyl Ether - PSL1. [Link]
Google Patents. Method of chiral separation for D,L-phenylalanine ester or its salt.
ResearchGate. (2022, September 22). De-esterification of amino acid esters. [Link]
PMC. (2018, May 18). β-Phenylalanine Ester Synthesis from Stable β-Keto Ester Substrate Using Engineered ω-Transaminases. [Link]
Google Patents.
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]
Chromatography Today. (2020, May 20). Trouble with chiral separations. [Link]
ACS Publications. (2002, May 22). Asymmetric Synthesis of Silylated α-Amino Acid Esters through Dynamic Kinetic Resolution. [Link]
The Royal Society of Chemistry. (2020, August 28). 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. [Link]
ResearchGate. (2019, October). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Product Class: Amino Acid Acyloxyalkyl Ester (Soft Drug Intermediate)
Primary Application: Prodrug synthesis, peptide C-terminal modification, and metabolic stability studies.
This guide provides a high-resolution technical analysis of (S)-chloromethyl 2-amino-3-phenylpropanoate , specifically focusing on its 1H NMR spectral characteristics. As a "soft drug" precursor, this molecule is designed to exhibit distinct chemical lability compared to standard alkyl esters. This document contrasts the chloromethyl derivative with its stable analog, (S)-methyl 2-amino-3-phenylpropanoate , and its parent acid, L-Phenylalanine , to provide researchers with a definitive identification and quality control framework.
Part 1: Structural Analysis & Theoretical Shift Prediction
The target molecule is the chloromethyl ester of L-phenylalanine. Unlike standard methyl esters, the chloromethyl group (
) introduces significant electron-withdrawing effects, drastically altering the chemical environment of the ester protons and the adjacent -carbon.
Structural Logic
Core Scaffold: Phenylalanine (aromatic ring + ethylamine backbone).
Key Modification: Carboxylic acid converted to a chloromethyl ester.
Electronic Effect: The chlorine atom is highly electronegative (
), deshielding the methylene protons () significantly more than a methyl group ().
Stability Warning (Critical)
Note: Free
-amino chloromethyl esters are inherently unstable due to the nucleophilicity of the free amine and the electrophilicity of the chloromethyl group (risk of self-alkylation/polymerization).
Standard Form: Analysis is typically performed on the Hydrochloride Salt (HCl) or Tosylate Salt to protonate the amine (
), ensuring stability during acquisition.
Solvent Selection: DMSO-
is recommended over for salt solubility and to prevent spontaneous degradation.
Part 2: Comparative 1H NMR Analysis
The following data compares the target molecule (as HCl salt) against the industry-standard Methyl Ester and the parent Acid.
Chemical Shift Comparison Table (
, ppm)
Solvent: DMSO-
(Reference: TMS at 0.00 ppm)
Proton Assignment
(S)-Chloromethyl Ester (Target)
(S)-Methyl Ester (Alternative)
L-Phenylalanine (Parent)
Ester Methylene ()
5.75 - 5.90 (s, 2H)
N/A
N/A
Ester Methyl ()
N/A
3.65 - 3.75 (s, 3H)
N/A
-CH
4.35 - 4.45 (t/dd, 1H)
4.20 - 4.30 (t/dd, 1H)
3.90 - 4.00 (m, 1H)
-CH
3.10 - 3.25 (m, 2H)
3.05 - 3.20 (m, 2H)
2.90 - 3.10 (m, 2H)
Aromatic (Ph-H)
7.20 - 7.40 (m, 5H)
7.20 - 7.35 (m, 5H)
7.15 - 7.30 (m, 5H)
Amine ()
8.50 - 8.80 (br s, 3H)
8.40 - 8.60 (br s, 3H)
~8.0 (Variable, br)
Key Diagnostic Signals
The "Fingerprint" Singlet (5.8 ppm): The most distinct feature of the target is the downfield singlet corresponding to the
group. This signal appears nearly 2.1 ppm downfield from the standard methyl ester signal. Any signal in the 3.6–3.8 ppm range indicates contamination with the methyl ester or hydrolysis by-products (methanol).
-Proton Deshielding: The inductive effect of the chloromethyl group pulls electron density from the carbonyl, which in turn deshields the -proton slightly more (~0.15 ppm) than the methyl ester analog.
Diastereotopic Potential: While often appearing as a singlet, the
protons are technically diastereotopic due to the chiral center at the -carbon. In high-resolution fields (>500 MHz), this may resolve into a tight AB quartet (), though it often collapses to a singlet in DMSO.
Part 3: Experimental Protocols
Synthesis & Sample Preparation Workflow
To ensure high-quality NMR data, the synthesis must avoid conditions that trigger polymerization. The following workflow utilizes a "Soft Drug" synthesis approach.
Figure 1: Synthesis workflow for isolating the stable Hydrochloride salt of (S)-chloromethyl 2-amino-3-phenylpropanoate.
NMR Acquisition Protocol
Sample Prep: Weigh 10-15 mg of the HCl salt into a clean vial.
Solvent: Add 0.6 mL of DMSO-
(99.9% D). Avoid Methanol- as it will cause transesterification.
Reference: Ensure TMS (0.00 ppm) is present.
Parameters:
Pulse Angle: 30°
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of aromatic protons).
Scans: 16-32 (Sufficient for >10mg).
Part 4: Performance Comparison (Stability & Hydrolysis)
The primary reason to select a Chloromethyl Ester over a Methyl Ester is its engineered lability. This is critical for prodrug strategies where rapid regeneration of the parent amino acid is required in physiological conditions.
Hydrolytic Stability Data (Simulated Physiological pH 7.4)
Parameter
Chloromethyl Ester (Target)
Methyl Ester (Alternative)
Implication
Half-life ()
< 20 Minutes
> 4 Hours
Target is highly labile; suitable for rapid release.
Mechanism
Chemical Hydrolysis ( on or Carbonyl attack)
Enzymatic/Slow Chemical Hydrolysis
Target degrades spontaneously in buffer; Methyl ester requires esterases.
Researchers must be able to identify degradation in the NMR spectrum.
Figure 2: Hydrolysis pathway. Note that the appearance of a signal at ~9.6 ppm (Formaldehyde) and the shift of the
-proton upfield to ~3.9 ppm indicates degradation.
Part 5: Troubleshooting & Quality Control
Common Impurities
Impurity A: L-Phenylalanine (Parent Acid)
NMR Sign: Loss of ester protons (5.8 ppm). Upfield shift of
-CH to ~3.9 ppm.
Cause: Moisture in storage or solvent.
Impurity B: Methyl Ester (Transesterification)
NMR Sign: Sharp singlet at 3.7 ppm.
Cause: Use of Methanol during workup or NMR analysis.
Impurity C: Dimerization (DKP Formation)
NMR Sign: Complex multiplets in the 4.0–4.5 ppm region; broadening of signals.
Cause: Free base allowed to sit in solution (Self-condensation).
Storage Recommendations
To maintain the integrity of the chloromethyl ester for NMR analysis:
Store exclusively as the HCl salt .
Keep at -20°C under Argon/Nitrogen.
Analyze immediately upon dissolution in DMSO-
.
References
Gomes, P., et al. (2003).[1] Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications.
Bodor, N., et al. (1980). Soft drugs.[2] 1. Labile quaternary ammonium salts as soft antimicrobials. Journal of Medicinal Chemistry.
Simplício, A. L., et al. (2008). Prodrugs for CNS delivery: specific structural features and their influence on blood-brain barrier permeability. Advanced Drug Delivery Reviews.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard Reference for Chemical Shifts).
Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery.
A Guide to the Infrared Spectroscopy of (S)-chloromethyl 2-amino-3-phenylpropanoate: A Predictive Analysis
Introduction (S)-chloromethyl 2-amino-3-phenylpropanoate is a derivative of the natural amino acid L-phenylalanine. As an amino acid ester, it serves as a valuable building block in synthetic organic chemistry, particula...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(S)-chloromethyl 2-amino-3-phenylpropanoate is a derivative of the natural amino acid L-phenylalanine. As an amino acid ester, it serves as a valuable building block in synthetic organic chemistry, particularly in the development of peptidomimetics and other pharmaceutical agents. The incorporation of a chloromethyl group provides a reactive handle for further chemical modification.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, we can deduce the types of chemical bonds and thus the molecular structure. This guide provides a detailed predictive analysis of the key IR absorption peaks expected for (S)-chloromethyl 2-amino-3-phenylpropanoate, compares them with related structures, and outlines a standard protocol for spectral acquisition.
Predicted IR Spectrum: A Functional Group Analysis
The structure of (S)-chloromethyl 2-amino-3-phenylpropanoate contains several key functional groups, each with a characteristic IR absorption frequency. The expected peaks are summarized in the table below.
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹)
Intensity
Notes
Primary Amine (R-NH₂)
N-H Stretch (asymmetric & symmetric)
3400 - 3250
Medium-Weak
Two distinct peaks are expected for a primary amine.
Primary Amine (R-NH₂)
N-H Bend (scissoring)
1650 - 1580
Medium-Strong
This peak may overlap with the aromatic C=C stretching region.
Ester (R-COOR')
C=O Stretch
1750 - 1735
Strong
The position is typical for a saturated ester.
Ester (R-COOR')
C-O Stretch
1300 - 1000
Medium-Strong
Two stretches are expected: one for O-C-C and one for C-O-C.
Aromatic Ring (Phenyl)
C-H Stretch
3100 - 3000
Medium-Weak
Appears just above the aliphatic C-H stretching region.
Aromatic Ring (Phenyl)
C=C Stretch (in-ring)
1600 - 1450
Medium-Weak
Often appears as a set of sharp peaks.
Aliphatic Chains
C-H Stretch (CH, CH₂)
2980 - 2850
Medium
Alkyl Halide (R-CH₂Cl)
C-Cl Stretch
800 - 600
Medium-Strong
This region can be complex, but a distinct peak should be present.
Comparative Spectral Analysis
To confirm the successful synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate, it is instructive to compare its IR spectrum with that of its precursor, L-phenylalanine.
L-Phenylalanine (Starting Material): As a zwitterion, L-phenylalanine exhibits a broad absorption from the ammonium group (N⁺H₃) between 3100-2600 cm⁻¹. It also shows a strong carboxylate (COO⁻) stretch around 1600-1550 cm⁻¹ instead of a typical carboxylic acid C=O stretch at ~1710 cm⁻¹.
(S)-chloromethyl 2-amino-3-phenylpropanoate (Product): The disappearance of the broad N⁺H₃ and carboxylate absorptions is a key indicator of a successful reaction. The appearance of two sharp N-H stretches (3400-3250 cm⁻¹), a strong ester C=O stretch (~1740 cm⁻¹), and a C-Cl stretch (800-600 cm⁻¹) would confirm the formation of the desired product.
This comparison allows for a clear and definitive assessment of the chemical transformation.
Experimental Protocol: Acquiring the IR Spectrum
The following protocol describes a standard method for obtaining a high-quality IR spectrum of a solid sample using the KBr pellet technique.
Drying: Ensure the KBr is thoroughly dry by heating it in an oven at 110°C for at least 2 hours. Moisture can introduce broad O-H peaks around 3400 cm⁻¹, which can obscure the N-H stretches.
Sample Preparation: Place approximately 200 mg of dry KBr into the agate mortar. Add 1-2 mg of the sample.
Grinding: Gently grind the mixture with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize light scattering.
Pellet Formation: Transfer a portion of the powder into the pellet-forming die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. This will form a thin, transparent or translucent KBr pellet.
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric CO₂ and water vapor.
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Processing: Perform a baseline correction and peak picking on the resulting spectrum.
Data Interpretation Workflow
The process of analyzing the obtained spectrum to confirm the molecular structure can be visualized as a logical workflow.
Caption: Workflow for IR spectral analysis and structure confirmation.
This systematic approach ensures that all key functional groups are accounted for, leading to a confident structural assignment. The presence of all expected peaks and the absence of signals from starting materials provides strong evidence for the successful synthesis of (S)-chloromethyl 2-amino-3-phenylpropanoate.
Validation
A Senior Application Scientist’s Guide: (S)-Chloromethyl 2-amino-3-phenylpropanoate vs. Other Phenylalanine Derivatives in Drug Discovery
Section 1: The Strategic Imperative of Phenylalanine Modification in Medicinal Chemistry In the landscape of therapeutic design, particularly in peptide and small molecule development, the amino acid phenylalanine serves...
Author: BenchChem Technical Support Team. Date: March 2026
Section 1: The Strategic Imperative of Phenylalanine Modification in Medicinal Chemistry
In the landscape of therapeutic design, particularly in peptide and small molecule development, the amino acid phenylalanine serves as a foundational scaffold. Its unique combination of a chiral backbone and an aromatic side chain provides a versatile template for interacting with biological targets. However, the native phenylalanine structure often presents challenges, including rapid metabolic degradation, poor membrane permeability, and suboptimal binding affinity. Consequently, the strategic modification of the phenylalanine core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological properties.[1]
This guide provides an in-depth comparison of (S)-chloromethyl 2-amino-3-phenylpropanoate, a highly reactive chemical intermediate, with other, more stable phenylalanine derivatives. We will explore the causality behind their distinct applications, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their drug discovery programs.
Section 2: The Reagent in Focus: (S)-Chloromethyl 2-amino-3-phenylpropanoate
Unlike derivatives designed for direct incorporation into a final drug molecule, (S)-chloromethyl 2-amino-3-phenylpropanoate (Phe-CM) is best understood as a reactive tool. Its defining feature is the chloromethyl ester group, which transforms the C-terminus into a potent alkylating agent.[1] This high reactivity dictates its primary use as a synthetic intermediate for creating prodrugs or covalently modifying biological targets.
The chloromethyl group is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack. This functionality is analogous to that seen in other affinity labels and irreversible inhibitors, such as Tosyl phenylalanyl chloromethyl ketone (TPCK), where the chloromethyl ketone moiety covalently binds to nucleophilic residues (like histidine or cysteine) in an enzyme's active site.[2][3]
Causality of Application: The choice to synthesize and use Phe-CM is driven by the need to form a stable covalent bond with another molecule. It is not intended to be a stable, circulating therapeutic itself but rather a precursor to one. Its utility lies in linking a phenylalanine moiety to a parent drug containing a suitable nucleophile (e.g., a carboxylate, phosphate, or sulfonamide), thereby creating a prodrug with potentially altered solubility, permeability, or release characteristics.[4][5]
Section 3: A Comparative Analysis of Phenylalanine Derivatives
The optimal phenylalanine derivative is dictated entirely by the therapeutic goal. Here, we compare Phe-CM to derivatives with modifications at other positions, each designed to solve a different pharmacological problem.
C-Terminus Modifications: A Spectrum of Ester Reactivity
The C-terminus is a common site for modification to mask the carboxylic acid's negative charge, thereby increasing lipophilicity and cell permeability. The key differentiator among esters is their chemical and enzymatic stability.
(S)-Chloromethyl Ester (Phe-CM): As discussed, this is a highly reactive alkylating agent . It is too unstable for use as a simple prodrug ester that relies on enzymatic cleavage; its purpose is covalent bond formation prior to in vivo administration.[6]
Methyl/Ethyl Esters: These simple alkyl esters, such as (S)-Methyl 2-amino-3-phenylpropanoate[7], are significantly more stable. They are primarily used as protecting groups during synthesis or to create simple prodrugs that can be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.[8][9] Their reactivity in hydrolysis is generally lower than more complex esters and significantly lower than the chloromethyl ester.
Acyloxyalkyl Esters: These are more sophisticated prodrug linkers designed for controlled release. They are generally more susceptible to enzymatic hydrolysis than simple methyl esters but are far more stable than chloromethyl esters, allowing them to circulate intact until they reach a desired enzymatic environment.[5][10]
The logical relationship for selecting a C-terminus modification can be visualized as a decision tree based on the desired function.
Caption: Decision pathway for selecting a C-terminus ester derivative.
Side-Chain Modifications: Tuning Target Affinity and Metabolism
Modifying the phenyl ring directly impacts how the molecule interacts with its biological target and how it is metabolized.
Halogenated Derivatives: Introducing halogens (e.g., chloro, bromo) onto the phenyl ring, as in (S)-2-Amino-3-(3-chlorophenyl)propanoic acid[11], can enhance binding affinity through new hydrophobic or halogen-bonding interactions. It can also block sites of oxidative metabolism, increasing the molecule's half-life.
Methylated/Alkylated Derivatives: Adding small alkyl groups can provide steric bulk that may favor a specific binding conformation or, like halogens, block metabolic pathways.
Enzymatic degradation of peptides is a major hurdle. Modifying the peptide backbone can confer significant resistance to proteases.
α-Methyl Derivatives: Adding a methyl group to the α-carbon, as in (S)-2-Amino-2-methyl-3-phenylpropanoic acid[12][13], sterically hinders the approach of proteases, dramatically increasing the metabolic stability of the peptide bond without drastically altering the side-chain orientation.
Section 4: Experimental Data & Protocols
Objective comparison requires empirical data. The following tables summarize key physicochemical and stability parameters, followed by detailed protocols to generate such data.
Data Presentation
Table 1: Comparative Physicochemical Properties of Phenylalanine Derivatives
Note: Stability of chloromethyl esters is highly dependent on the presence of nucleophiles. Data is representative and intended for comparative illustration.
Experimental Protocols
This protocol is adapted from established methods for creating amino acid chloromethyl esters for prodrug synthesis.[4]
Rationale: The tert-butyloxycarbonyl (Boc) group protects the amine from participating in side reactions. Bromochloromethane provides the chloromethyl moiety in a mild and efficient manner. The cesium salt of the amino acid enhances its nucleophilicity for the reaction.
Workflow Diagram:
Caption: Workflow for the synthesis of a protected chloromethyl ester.
Step-by-Step Methodology:
Salt Formation: Dissolve N-Boc-(S)-phenylalanine (1.0 eq) in a 1:1 mixture of methanol and water. Add cesium carbonate (Cs₂CO₃, 0.5 eq) in portions and stir at room temperature for 1 hour. Concentrate the solution to dryness under reduced pressure.
Chloromethylation: To the dried cesium salt, add anhydrous N,N-Dimethylformamide (DMF). To this suspension, add bromochloromethane (3.0 eq).
Reaction: Stir the mixture vigorously at room temperature for 12-16 hours under an inert atmosphere (e.g., Argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with water (2x) and saturated sodium chloride (brine) solution (1x).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.
Rationale: This assay compares the intrinsic chemical stability of different esters in a physiologically relevant buffer. The rate of disappearance of the parent compound is monitored by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Methodology:
Stock Solutions: Prepare 10 mM stock solutions of (S)-chloromethyl 2-amino-3-phenylpropanoate HCl and (S)-methyl 2-amino-3-phenylpropanoate HCl in acetonitrile.
Reaction Buffer: Prepare a 100 mM phosphate buffer saline (PBS) solution at pH 7.4.
Initiation: Add 10 µL of each stock solution to separate vials containing 990 µL of the pre-warmed (37°C) PBS buffer to achieve a final concentration of 100 µM. Vortex briefly.
Time Points: At designated time points (e.g., t=0, 1, 5, 15, 30, 60 minutes for the chloromethyl ester; t=0, 1, 4, 8, 24 hours for the methyl ester), withdraw a 100 µL aliquot.
Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of a 1:1 acetonitrile/water solution containing 1% formic acid to stop further hydrolysis.
Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. Calculate the percentage of the parent compound remaining at each time point relative to t=0.
Data Analysis: Plot the percentage of remaining parent compound versus time to determine the degradation kinetics and calculate the half-life (t½).
Section 5: Strategic Application in Drug Design
The decision to use (S)-chloromethyl 2-amino-3-phenylpropanoate versus a more stable derivative is a strategic one, guided by the specific objective:
Choose (S)-Chloromethyl 2-amino-3-phenylpropanoate when... the goal is to create a prodrug by covalently linking the phenylalanine moiety to a parent drug ex vivo. This is a synthetic tool for building a new chemical entity before it is formulated as a therapeutic. Its high reactivity makes it unsuitable for direct administration.
Choose a Stable Ester (Methyl, Ethyl) when... the goal is to transiently mask the carboxylic acid to improve oral absorption. The ester must be stable enough to survive the gastrointestinal tract but labile enough to be cleaved by plasma or liver esterases to release the active drug.
Choose a Ring-Substituted Derivative (e.g., 4-Cl-Phe) when... the goal is to enhance the intrinsic activity or metabolic stability of the final molecule. This is a core drug design strategy used during lead optimization to improve binding interactions or block metabolic soft spots.
Choose a Backbone-Modified Derivative (e.g., α-Me-Phe) when... the primary challenge is rapid proteolytic degradation of a peptide therapeutic. This modification provides a "metabolic shield" for the adjacent peptide bond.
Section 6: Conclusion
(S)-chloromethyl 2-amino-3-phenylpropanoate is not a direct alternative to stable phenylalanine derivatives but rather a specialized tool for a distinct chemical purpose. Its identity as a potent alkylating agent defines its role in the synthesis of covalently linked conjugates and prodrugs. In contrast, modifications to the phenyl ring or the α-carbon are strategies employed to modulate the pharmacological properties of the final active molecule, enhancing target affinity and metabolic endurance. A profound understanding of the underlying chemical reactivity and stability of each derivative is paramount for the rational design of next-generation therapeutics.
Section 7: References
Gomes, P. A., et al. (2003). Improved Synthesis of Amino Acid and Dipeptide Chloromethyl Esters Using Bromochloromethane. Synthetic Communications, 33(10), 1683-1693. [Link]
CN106518695A - A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. (2017). Google Patents.
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). BIS(CHLOROMETHYL) ETHER AND CHLOROMETHYL METHYL ETHER. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. [Link]
PubChem. (n.d.). Methyl 2-chloro-3-phenylpropanoate. National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-624. [Link]
Li, L., et al. (2001). A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents. Journal of Pharmaceutical and Biomedical Analysis, 25(1), 1-11. [Link]
Mishra, J., et al. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics, 6(5), 1542-1551. [Link]
Nowick, J. S., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220. [Link]
Mishra, J., et al. (2009). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications. [Link]
Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. [Link]
Lee, S., et al. (2001). Practical Synthesis of α-Aminoalkyl-α′-chloromethylketone Derivatives. Part 2. Chloromethylation of N-Imine-Protected Amino Acid Esters. The Journal of Organic Chemistry, 66(10), 3591-3594. [Link]
American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved February 21, 2026, from [Link]
Wallen, E. A., et al. (2007). Kinetics and Mechanisms of Activation of α-Amino Acid Ester Prodrugs of Camptothecins. Journal of Medicinal Chemistry, 50(20), 4839-4847. [Link]
Chen, F. M., & Benoiton, N. L. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1143-1149. [Link]
Guedes, R. A., et al. (2008). Prodrugs for Amines. Molecules, 13(3), 504-531. [Link]
Knight, E. (1979). Inactivation of interferons: halomethyl ketone derivatives of phenylalanine as affinity labels. Proceedings of the National Academy of Sciences, 76(2), 750-753. [Link]
Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 281-284. [Link]
Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-hydroxypropylphosphonates. Molecules, 28(3), 1391. [Link]
Galy, J. P., et al. (2024). The Surprising Reactivity of Chloromethyl Chlorosulfate with Active Methylene Compounds. ChemistrySelect, 9(19), e202400615. [Link]
Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618-9621. [Link]
CN101434545A - Method for preparing methyl p-chloromethyl benzoate. (2009). Google Patents.
Validating the structure of (S)-chloromethyl 2-amino-3-phenylpropanoate using X-ray crystallography
A Comparative Guide to the Structural Validation of (S)-chloromethyl 2-amino-3-phenylpropanoate In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmace...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Structural Validation of (S)-chloromethyl 2-amino-3-phenylpropanoate
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within an active pharmaceutical ingredient (API) is not merely a scientific curiosity; it is a fundamental determinant of its biological activity, safety, and efficacy. For chiral molecules such as (S)-chloromethyl 2-amino-3-phenylpropanoate, a key building block in the synthesis of various therapeutic agents, the confirmation of its absolute stereochemistry is a critical, non-negotiable step. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the thorough characterization of stereoisomers, as the "wrong" enantiomer (the distomer) can range from being inactive to exhibiting undesirable or toxic effects[1].
This guide provides an in-depth comparison of the analytical techniques available for the structural and stereochemical validation of (S)-chloromethyl 2-amino-3-phenylpropanoate. While single-crystal X-ray crystallography (SC-XRD) remains the unequivocal "gold standard" for determining absolute configuration[2][3], a comprehensive validation strategy often leverages a suite of complementary methods. We will explore the causality behind experimental choices, present supporting data, and offer a logical framework for selecting the appropriate analytical tool.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD provides a direct and unambiguous visualization of the molecular structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single, highly ordered crystal, we can determine the precise spatial coordinates of each atom, defining bond lengths, bond angles, and, crucially, the absolute stereochemistry[3][4].
The Experimental Rationale: A Self-Validating Workflow
The SC-XRD workflow is a multi-step process where the success of each stage is predicated on the previous one. This inherent dependency creates a self-validating system that ensures the final structure is of high quality and reliability.
dot
Caption: The workflow for protein structure determination by X-ray crystallography[5].
Experimental Protocol: From Powder to Picture
Synthesis and Purification: The target compound, (S)-chloromethyl 2-amino-3-phenylpropanoate, is typically synthesized from its corresponding amino acid, L-phenylalanine. A common route involves esterification followed by chlorination. Purity is paramount; residual starting materials or byproducts can inhibit crystallization.
Crystallization: This is often the most challenging step[4][6]. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal lattice. For amino acid esters, which can be oils or have high solubility, this requires careful screening of conditions.
Causality: A high-quality crystal, free from significant internal defects, is necessary to produce a sharp, well-resolved diffraction pattern[4][6]. Imperfections lead to diffuse scattering and an unsolvable structure.
Methodology:
Solvent Selection: Begin by dissolving the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
Slow Evaporation: The simplest method. The vessel is left partially open to the atmosphere, allowing the solvent to evaporate slowly over days or weeks, gradually increasing the concentration and inducing crystallization.
Vapor Diffusion: A more controlled method. A concentrated drop of the sample solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop brings the solution to supersaturation, promoting crystal growth. The use of additives like other amino acids or their derivatives can sometimes promote crystallization by reducing aggregation[7][8][9].
X-ray Data Collection: A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize radiation damage[10]. It is then rotated in a high-intensity monochromatic X-ray beam[11]. The scattered X-rays are detected, producing a series of diffraction images[10][11].
Structure Solution and Refinement: The diffraction spots are indexed and their intensities measured[6]. This reciprocal-space data is converted via a mathematical process called a Fourier transform into a three-dimensional electron density map[6]. An initial atomic model is built into this map. This model is then refined using least-squares methods to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data[4]. The final R-factor is a key indicator of the quality of the fit.
Data Presentation: Interpreting Crystallographic Data
The definitive output of an SC-XRD experiment is a crystallographic information file (CIF), containing the atomic coordinates. This data is summarized in a table within the resulting publication.
Parameter
Example Value (for a related amino acid ester[12])
Description
Crystal Data
Chemical Formula
C₁₂H₁₇NO₅S
The elemental composition of the molecule in the crystal.
Formula Weight
287.33 g/mol
The molar mass of the compound.
Crystal System
Triclinic
The basic geometric shape of the unit cell.
Space Group
P-1
The set of symmetry operations for the unit cell.
Data Collection
Radiation
Mo Kα (λ = 0.71073 Å)
The wavelength of the X-rays used for the experiment.
Temperature
273 K
The temperature at which data was collected (cryo-cooling).
Refinement
R-factor (R1)
0.045
A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better.
Flack Parameter
0.02(3)
A critical value for chiral molecules in non-centrosymmetric space groups. A value near 0 confirms the assigned absolute configuration.
Alternative and Complementary Analytical Techniques
While SC-XRD is definitive, it is not always feasible or necessary. Other techniques are indispensable for routine analysis, quality control, and for instances where suitable crystals cannot be obtained[3].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining molecular connectivity and relative stereochemistry in solution[13].
Principle: NMR measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus dictates its specific absorption frequency (chemical shift), providing a detailed map of the molecular structure[14].
Application & Causality:
¹H and ¹³C NMR: These experiments confirm the fundamental carbon-hydrogen framework of (S)-chloromethyl 2-amino-3-phenylpropanoate, ensuring the correct atoms are present and connected in the expected manner. The number of signals in a ¹³C NMR spectrum, for instance, can reveal molecular symmetry[15].
2D NMR (e.g., COSY): Correlation Spectroscopy (COSY) reveals which protons are coupled to each other (typically on adjacent carbons). This allows for the unambiguous assignment of protons in the ethyl ester and the 3-phenylpropyl backbone, confirming the overall connectivity[16].
Determining Enantiomeric Purity: Standard NMR cannot distinguish between enantiomers. However, by reacting the compound with a chiral derivatizing agent (CDA), such as Mosher's acid, the enantiomers are converted into diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, allowing for the quantification of enantiomeric excess (ee)[2][17].
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases
Chiral HPLC is the workhorse of the pharmaceutical industry for determining enantiomeric purity[2][18][19].
Principle: The sample is passed through a column packed with a chiral stationary phase (CSP). The two enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and elute at different times.
Application & Causality: This technique is ideal for quality control, where the identity of the compound is already known, and the primary question is its enantiomeric purity[20]. The method must be validated for parameters like specificity, linearity, accuracy, and precision to meet regulatory requirements[20]. A well-validated method can reliably quantify the presence of the undesired (R)-enantiomer down to very low levels[19].
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid, non-destructive technique that directly probes the chirality of a molecule.
Principle: A CD spectrophotometer measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule[21]. An achiral molecule will not produce a CD signal.
Application & Causality:
Enantiomeric Excess (ee): The magnitude of the CD signal is directly proportional to the enantiomeric excess of the sample[22][23]. A racemic mixture will have a CD signal of zero. By creating a calibration curve with samples of known ee, the purity of an unknown sample can be determined quickly[23].
Absolute Configuration: While not as direct as X-ray crystallography, the experimental CD spectrum can be compared to a spectrum predicted by quantum mechanical calculations for a known configuration (e.g., the 'S' configuration). A good match between the experimental and calculated spectra can provide strong evidence for the assignment of the absolute configuration[24].
Mass Spectrometry (MS)
While standard MS is "chirally blind," specialized techniques can be used for chiral analysis[25][26].
Principle: MS measures the mass-to-charge ratio of ions. It is primarily used to confirm the molecular weight of the target compound.
Application & Causality:
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of (S)-chloromethyl 2-amino-3-phenylpropanoate, providing a crucial piece of evidence for its identity.
Chiral Recognition: To distinguish enantiomers, a chiral selector must be introduced. This is often done by forming diastereomeric complexes with a chiral reference compound. These complexes will have different stabilities, which can be observed and quantified in the mass spectrometer, often using tandem MS (MS/MS) techniques[27][28].
Comparative Analysis: Choosing the Right Tool
The selection of an analytical technique is driven by the specific question being asked. Is the goal to determine the absolute structure for the first time, or to quantify the enantiomeric purity of a production batch?
dot
Caption: A decision-making guide for selecting the appropriate analytical technique.
High sensitivity and speed; confirms molecular formula.
Inherently "chirally blind" without the use of a chiral selector or specialized methods[25][26].
Conclusion
The structural validation of (S)-chloromethyl 2-amino-3-phenylpropanoate is a multi-faceted process that relies on a synergistic application of modern analytical techniques. Single-crystal X-ray crystallography stands alone as the definitive method for the assignment of absolute configuration, providing an irrefutable three-dimensional model of the molecule in the solid state.
References
A vibrational circular dichroism (VCD) methodology for the measurement of enantiomeric excess in chiral compounds in the solid phase and for the complementary use of NMR and VCD techniques in solution: the camphor case. Analyst (RSC Publishing).
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. ResearchGate.
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism. Spectroscopy Online.
Chiral analysis by mass spectrometry using the kinetic method in flow systems. PubMed.
The Use of Circular Dichroism Detection in UHPLC to Determine Enantiomeric Ratios without Peak Resolution. Chromatography Today.
Determination of enantiomeric excess using the ultraviolet-circular dichroism and the high-performance liquid chromatography-circular dichroism methods. PubMed.
X-ray crystallography. Wikipedia. Available at: [Link]
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Determination of Enantiomeric Excess in Samples of Chiral Molecules Using Fourier Transform Vibrational Circular Dichroism Spectroscopy: Simulation of Real-Time Reaction Monitoring. Analytical Chemistry. Available at: [Link]
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. National Institutes of Health. Available at: [Link]
Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. ACS Publications. Available at: [Link]
Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. IUCr Journals. Available at: [Link]
Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. News-Medical.net. Available at: [Link]
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Available at: [Link]
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Publications. Available at: [Link]
A Beginner's Guide to Protein Crystallography. Creative Biostructure. Available at: [Link]
Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F.
X-ray Crystallography. Creative BioMart. Available at: [Link]
System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America. Available at: [Link]
A Performance Evaluation of X-Ray Crystallography Scientific Workflow Using SciCumulus. IEEE Xplore. Available at: [Link]
The Significance of Chirality in Drug Design and Development. PMC. Available at: [Link]
NMR for Stereochemical Elucidation. R Discovery. Available at: [Link]
X-ray Protein Crystallography. Physics LibreTexts. Available at: [Link]
Method for crystallization of amino acids. Google Patents.
9.11: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. Available at: [Link]
Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. Available at: [Link]
X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available at: [Link]
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]
Crystallization of acidic amino acid. Google Patents.
Determination of the Absolute Configurations of Chiral Drugs Using Chiroptical Spectroscopy. MDPI. Available at: [Link]
Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
[Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. Available at: [Link]
Making it easier to differentiate chiral molecules. Spectroscopy Europe. Available at: [Link]
Convenient process for the preparation of chiral or racemic phenylalaninols and their N-blocked derivatives. Google Patents.
X-Ray Crystallography. UF Health Cancer Center. Available at: [Link]
Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. PMC. Available at: [Link]
rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate. PMC. Available at: [Link]
A synthetic method of (R)-methyl 2-amino-3-chloropropanoate hydrochloride. Google Patents.
Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Available at: [Link]
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PMC. Available at: [Link]
Target Proteins & X-Ray Crystallography. YouTube. Available at: [Link]
Technical Guide: Enantioselective Analysis of (S)-Chloromethyl 2-amino-3-phenylpropanoate
Topic: Chromatographic Separation of (S)-Chloromethyl 2-amino-3-phenylpropanoate Isomers Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and Quality Control Researc...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Chromatographic Separation of (S)-Chloromethyl 2-amino-3-phenylpropanoate Isomers
Content Type: Technical Comparison Guide
Audience: Analytical Chemists, Process Development Scientists, and Quality Control Researchers.
Executive Summary & Molecular Context[1][2][3]
The target molecule, (S)-chloromethyl 2-amino-3-phenylpropanoate , represents a specialized class of phenylalanine derivatives. Structurally, it consists of a phenylalanine backbone with a reactive chloromethyl ester moiety (
). These compounds often serve as reactive intermediates in the synthesis of protease inhibitors or as prodrug scaffolds.
The Analytical Challenge:
Stereochemistry: The biological activity is strictly linked to the (S)-configuration (L-phenylalanine origin). The (R)-isomer is a critical impurity that must be quantified (Enantiomeric Excess, %ee).
Chemical Instability: The chloromethyl ester group is an electrophile. It is susceptible to hydrolysis in basic media and nucleophilic attack in certain alcoholic solvents. Standard alkaline mobile phases used in some chiral separations will degrade the analyte.
Free Amine Functionality: The presence of a primary amine (
) complicates separation on polysaccharide columns due to peak tailing, often requiring derivatization or specific additives.
This guide compares three chromatographic approaches, recommending Crown Ether Chiral Stationary Phases (CSPs) as the superior method for stability and resolution.
Comparative Analysis of Separation Methodologies
The following table contrasts the three primary chiral selector technologies suitable for phenylalanine derivatives.
Table 1: Performance Matrix of Chiral Stationary Phases (CSPs)
Feature
Method A: Crown Ether CSP (Recommended)
Method B: Teicoplanin (Glycopeptide)
Method C: Immobilized Polysaccharide
Column Type
Crownpak CR-I(+) or equivalent
Chirobiotic T
Chiralpak IA / Lux Amylose-1
Mechanism
Host-Guest Inclusion (Ammonium ion)
Hydrogen Bonding / Steric
Steric Fit / Dipole-Dipole
Sample State
Underivatized (Free Amine)
Underivatized
Usually requires N-protection
Mobile Phase
Aqueous Acidic ()
Alcohol/Water or Polar Organic
Hexane/Alcohol or Reversed Phase
Analyte Stability
High (Acid stabilizes ester)
Moderate (Avoid nucleophiles)
Variable (Depends on MP)
Resolution ()
Excellent ()
Good ()
Moderate (for free amines)
Throughput
High (Short columns available)
Moderate
Moderate
Deep Dive: The Crown Ether Advantage
For (S)-chloromethyl 2-amino-3-phenylpropanoate , the Crown Ether CSP (specifically 18-crown-6 ether derivatives) is the "Gold Standard" for two scientific reasons:
The Ammonium Anchor: The crown ether cavity is size-matched to complex with the protonated primary amine (
). Since the target molecule has a free amine, it complexes strongly without derivatization.
Acidic Stabilization: These columns operate best at low pH (pH 1.0–2.0, typically Perchloric Acid). This acidity protonates the amine (essential for separation) while simultaneously inhibiting the hydrolysis of the reactive chloromethyl ester group, ensuring the peak observed is the intact molecule, not a degradation product.
Mechanistic Visualization
The following diagram illustrates the specific host-guest interaction driving the separation.
Caption: Mechanistic pathway of enantioseparation via Crown Ether CSP. The acidic environment is critical for both amine protonation and ester stability.
Validated Experimental Protocol
Objective: Quantify the (R)-isomer impurity in a batch of (S)-chloromethyl 2-amino-3-phenylpropanoate.
Equipment & Reagents
HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary pump preferred).
Column: Daicel Crownpak CR-I(+) (150 mm × 3.0 mm, 5 µm).[1]
, retention will drop, and peak shape will deteriorate. The amine must be fully protonated.
Safety Note: Perchloric acid is an oxidizer. Use dilute solutions and handle in a fume hood. Methanol can be added (10-15%) to reduce retention time, but pure aqueous acid is safer for the chloromethyl ester stability.
Sample Preparation:
Dissolve 1.0 mg of the sample in 1.0 mL of the Mobile Phase .
Why? Dissolving in neutral methanol or water may lead to rapid hydrolysis of the chloromethyl ester. The acidic mobile phase stabilizes the sample immediately.
Filter through a 0.22 µm PTFE filter.
Chromatographic Conditions:
Flow Rate: 0.4 mL/min (for 3.0 mm ID column).
Temperature:
to .
Insight: Lower temperatures (e.g.,
) generally increase resolution () on Crown Ether columns by entropically favoring the more stable diastereomeric complex.
Wavelength: 210 nm (peptide bond/ester) and 254 nm (phenyl ring).
Injection Volume: 5 µL.
System Suitability Criteria:
Resolution (
): between (S) and (R) peaks.
Tailing Factor (
): (Crown ethers usually give symmetrical peaks for primary amines).
Expected Results (Data Simulation)
Parameter
(S)-Isomer (Target)
(R)-Isomer (Impurity)
Retention Time ()
~12.5 min
~8.2 min
Elution Order
Second (typically)
First (typically on CR-I(+))
Selectivity ()
N/A
> 1.2
(Note: Elution order on Crownpak CR-I(+) usually elutes the D-isomer (R) before the L-isomer (S), but this must be confirmed with pure standards.)
Troubleshooting & Optimization Workflow
If resolution is poor or degradation is observed, follow this logic flow.
Caption: Diagnostic workflow for optimizing chiral separation of reactive amino acid derivatives.
References
Daicel Corporation. (n.d.). Instruction Manual for CROWNPAK CR-I(+). Daicel Chiral Technologies. Retrieved from [Link]
Hyun, M. H. (2016). Crown ether-based chiral stationary phases for HPLC enantioseparation of amino acids and their derivatives. Journal of Separation Science. Retrieved from [Link]
Ilisz, I., et al. (2013). HPLC Separation of Amino Acid Enantiomers on Crown Ether-Based Chiral Stationary Phases. Chromatographia. Retrieved from [Link]
Executive Safety Summary STOP AND READ: This compound is NOT standard Phenylalanine methyl ester. The presence of the chloromethyl moiety (-COOCH₂Cl) fundamentally alters the safety profile.[1] Unlike simple methyl ester...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
STOP AND READ: This compound is NOT standard Phenylalanine methyl ester.
The presence of the chloromethyl moiety (-COOCH₂Cl) fundamentally alters the safety profile.[1] Unlike simple methyl esters, chloromethyl esters are reactive alkylating agents and formaldehyde releasers .[1][2]
Primary Hazard: Soft alkylation of biological macromolecules (DNA/Proteins) and release of formaldehyde upon hydrolysis.
Disposal Method (Bulk): High-Temperature Incineration (HTI) via licensed contractor.[1] Do not dispose of bulk material down the drain.
Deactivation (Spills/Trace): Alkaline hydrolysis followed by aldehyde neutralization.[1]
Chemical Profile & Hazard Mechanism
To handle this waste safely, you must understand the "Why" behind the protocols.[1]
(S)-Chloromethyl 2-amino-3-phenylpropanoate (L-Phenylalanine chloromethyl ester) is a prodrug intermediate designed to be biolabile.[1] Its instability is its primary utility and its primary hazard.
The Hydrolysis Pathway (The Danger Source)
Upon contact with water or mucous membranes, the compound degrades rapidly.[1]
Rinse: Rinse glassware inside the fume hood with Solution A . Allow to sit for 15 minutes.
Observation: The solution may warm slightly (neutralization of HCl).
Quench: Add Solution B to the rinse waste.
Disposal: Collect the combined rinse liquid into a waste container labeled "Basic Organic Aqueous Waste - Contains Formaldehyde."
Final Wash: Triple rinse glassware with acetone/water; these rinses can go to standard solvent waste.[1]
Scenario C: Spill Cleanup
PPE Requirement: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.[1] Standard lab coat and goggles.[1]
Isolate: Evacuate the immediate area. Ensure Fume Hood ventilation is active.
Cover: Cover the spill with a Dry Absorbent (Vermiculite or chemically treated pads). Do not use paper towels initially (potential reaction).[1]
Deactivate:
Solid Spill: Scoop absorbed material into a wide-mouth jar.[1]
Liquid Spill: Gently pour Solution A (Ammonia/NaOH) over the absorbent to initiate hydrolysis in situ.
Collect: Seal all waste in a container labeled "Hazardous Debris - Toxic."
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound.
Figure 1: Operational decision tree for segregating bulk waste from rinse waste to minimize exposure risks.[1][2]
Regulatory & Compliance Data
When filling out your hazardous waste manifest, use the following classifications. While this specific CAS may not be explicitly P-listed, it acts as a characteristic waste due to reactivity and toxicity.[1][2]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]
European Chemicals Agency (ECHA). (2024).[1] Substance Information: Chloromethyl esters. ECHA.europa.eu.[1] [Link](Note: General class reference for chloromethyl ester stability).
A Comprehensive Guide to the Safe Handling of (S)-chloromethyl 2-amino-3-phenylpropanoate
(S)-chloromethyl 2-amino-3-phenylpropanoate , a reactive amino acid derivative, is a valuable reagent in pharmaceutical research and development. Its handling requires a thorough understanding of its potential hazards an...
Author: BenchChem Technical Support Team. Date: March 2026
(S)-chloromethyl 2-amino-3-phenylpropanoate , a reactive amino acid derivative, is a valuable reagent in pharmaceutical research and development. Its handling requires a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure the safety of researchers and scientists.
Understanding the Risks: A Proactive Approach to Safety
Dermal and Ocular Exposure: Direct contact with the skin or eyes can lead to irritation or more severe chemical burns.[3]
Inhalation: Inhaling dust or aerosols of the compound may irritate the respiratory tract.[2]
Ingestion: Accidental ingestion can be harmful.[4]
Given the reactive nature of chloromethyl esters, it is also prudent to consider potential reactions with incompatible materials, such as strong oxidizing agents, acids, and bases.[4]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when working with (S)-chloromethyl 2-amino-3-phenylpropanoate. The following table summarizes the recommended PPE for various laboratory operations.
Protection Type
Specific Recommendations
Rationale and Citations
Eye and Face Protection
Wear tightly fitting safety goggles with side-shields or a full-face shield.[1][5]
To protect against splashes and dust that can cause serious eye damage.[3]
Skin Protection
Gloves: Wear chemical-impermeable gloves such as nitrile, neoprene, or butyl rubber.[6] Inspect gloves for any signs of degradation before use and wash hands thoroughly after handling.[7] Protective Clothing: A lab coat or chemical-resistant apron is mandatory to prevent skin contact.[1] For larger quantities or in situations with a higher risk of exposure, a full-body protective suit may be necessary. Footwear: Closed-toe shoes are required at all times in the laboratory.[8]
To prevent skin contact, which can lead to irritation or chemical burns.[3] Different glove materials offer varying levels of protection against different chemicals; selecting the appropriate glove is crucial.[6][9]
Respiratory Protection
Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid compound or preparing solutions.[10][11] If ventilation is inadequate or if dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
To prevent the inhalation of harmful dust, fumes, or vapors, which may cause respiratory irritation.[2]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a strict, step-by-step protocol is essential for the safe handling and disposal of (S)-chloromethyl 2-amino-3-phenylpropanoate.
Safe Handling Protocol
Preparation and Planning:
Before beginning any work, thoroughly review the Safety Data Sheets of all chemicals to be used.
Ensure that all necessary PPE is available and in good condition.[9]
Verify that the chemical fume hood is functioning correctly.
Have a spill kit readily accessible.
Handling the Compound:
Conduct all manipulations of the solid compound and the preparation of solutions within a chemical fume hood to minimize inhalation exposure.[11]
When weighing the solid, use techniques that minimize dust generation.
Use compatible labware, such as glass or other resistant materials. Avoid using plastics unless their compatibility has been verified.[11]
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from incompatible substances.[4][10]
Emergency Procedures
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3][12]
Skin Contact: Immediately wash the affected skin with plenty of soap and water while removing contaminated clothing and shoes.[2][10] Seek medical advice if irritation persists.[10]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1][2]
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][2]
Spill and Waste Disposal
Minor Spills:
Evacuate non-essential personnel from the area.
Wearing appropriate PPE, contain the spill using an inert absorbent material.
Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[12]
Clean the spill area thoroughly.
Major Spills:
Evacuate the laboratory immediately and notify the appropriate emergency response personnel.
Waste Disposal:
All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[13]
Follow all local, state, and federal regulations for hazardous waste disposal.[7]
Do not dispose of the chemical down the drain or in the regular trash.[8][13]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of (S)-chloromethyl 2-amino-3-phenylpropanoate, from preparation to disposal.
Caption: A flowchart outlining the safe handling, storage, and disposal procedures.
References
Material Safety Data Sheet - Cole-Parmer. Available from: [Link]
SAFETY DATA SHEET - Fisher Scientific. Available from: [Link]
These documents are intended to raise your awareness of the health and safety hazards associated with the use, storage and dispo - Albert Einstein College of Medicine. Available from: [Link]
PPE and Safety Equipment When Using Chemicals - Compliance Partners. Available from: [Link]
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. Available from: [Link]
Laboratory Safety Guidelines for Peptide Handling - Biovera Research. Available from: [Link]
Personal Protective Equipment: Hands. Available from: [Link]
Standard Operating Procedures for Working with Dangerously Reactive Chemicals. Available from: [Link]
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Available from: [Link]